molecular formula C7H15BO2 B6266640 (4-methylcyclohexyl)boronic acid CAS No. 1350512-60-5

(4-methylcyclohexyl)boronic acid

Cat. No.: B6266640
CAS No.: 1350512-60-5
M. Wt: 142
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Description

(4-methylcyclohexyl)boronic acid is a useful research compound. Its molecular formula is C7H15BO2 and its molecular weight is 142. The purity is usually 95%.
BenchChem offers high-quality (4-methylcyclohexyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methylcyclohexyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1350512-60-5

Molecular Formula

C7H15BO2

Molecular Weight

142

Origin of Product

United States

Foundational & Exploratory

The Architecture of Affinity: A Technical Guide to (4-Methylcyclohexyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methylcyclohexyl)boronic acid (CAS: 1350512-60-5) represents a critical scaffold in the transition from planar aromatic pharmacophores to sp³-rich, three-dimensional drug candidates. Unlike its aromatic counterpart (4-tolylboronic acid), this saturated system introduces stereochemical complexity—specifically cis/trans isomerism—that dictates its utility in Suzuki-Miyaura cross-coupling and serine protease inhibition. This guide dissects the structural dynamics, synthetic pathways, and mechanistic applications of this organoboron building block.

Part 1: Structural Dynamics & Stereochemistry

The function of (4-methylcyclohexyl)boronic acid is governed by the conformational preferences of the cyclohexane ring. Understanding the thermodynamic equilibrium between isomers is prerequisite to successful application.

Conformational Analysis

The molecule exists primarily as two diastereomers: cis and trans.

  • Trans-Isomer (Thermodynamic Product): The 1,4-substitution pattern allows both the methyl group and the boronic acid moiety to occupy equatorial positions (diequatorial). This minimizes 1,3-diaxial interactions, making the trans-isomer the thermodynamically stable form.

  • Cis-Isomer (Kinetic Product): In the cis configuration, one substituent must occupy an axial position while the other is equatorial. Due to the A-values (conformational free energy) of the methyl group (1.70 kcal/mol) and the boronic acid group (approx. 0.5–0.7 kcal/mol), the conformer with the equatorial methyl and axial boronic acid is favored, though it remains higher in energy than the trans-diequatorial isomer.

Visualization of Isomerism

The following diagram illustrates the stereochemical relationship and stability ranking.

Stereochemistry cluster_0 Thermodynamic Stability cluster_1 Synthetic Origin Trans Trans-Isomer (Diequatorial) Most Stable Cis Cis-Isomer (Axial-Equatorial) Less Stable Cis->Trans Epimerization (Base/Heat) Aryl 4-Tolylboronic Acid (Planar) Aryl->Cis Hydrogenation (Rh/C) Syn-Addition (Kinetic) Alkene 4-Methylcyclohexene Alkene->Trans Hydroboration Anti-Markovnikov

Figure 1: Stereochemical relationships and synthetic origins of (4-methylcyclohexyl)boronic acid isomers.

Part 2: Synthetic Protocols

Researchers typically access this scaffold via two distinct routes depending on the required isomer.

Protocol A: Stereoselective Hydrogenation (Targeting Cis-Isomer)

This method utilizes the face-selective addition of hydrogen across the aromatic ring.

  • Precursor: 4-Tolylboronic acid.

  • Catalyst: 5% Rhodium on Carbon (Rh/C).

  • Solvent: Tetrahydrofuran (THF) or Methanol.

Step-by-Step Methodology:

  • Charge: In a high-pressure autoclave, dissolve 4-tolylboronic acid (10 mmol) in dry THF (50 mL). Add 5% Rh/C (5 wt% loading).

  • Pressurize: Purge with N₂ (3x), then pressurize with H₂ to 50 bar (725 psi).

  • Reaction: Stir vigorously at 25°C for 12–24 hours. Note: Higher temperatures promote isomerization to the trans form.

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (Argon).

  • Purification: Concentrate the filtrate. The cis-isomer can often be enriched via recrystallization from hexane/ethyl acetate.

Protocol B: Hydroboration (Targeting Trans-Isomer)

Hydroboration of the alkene typically yields the thermodynamic trans product due to steric direction and subsequent equilibration.

  • Precursor: 4-Methylcyclohexene.

  • Reagent: Pinacolborane (HBpin) catalyzed by Iridium or uncatalyzed hydroboration with BMS (Borane dimethyl sulfide).

Part 3: Reactivity Profile & Cross-Coupling

Coupling secondary alkyl boronic acids (sp³) in Suzuki-Miyaura reactions is significantly more challenging than aryl coupling due to slow transmetallation and the rapid competing pathway of


-hydride elimination.
The -Hydride Elimination Challenge

When the cyclohexyl group transfers to the Palladium center, the resulting Alkyl-Pd-L species has


-hydrogens available. If elimination occurs faster than reductive elimination, the product is an alkene (elimination) rather than the coupled product.
Optimization Strategy

To successfully couple (4-methylcyclohexyl)boronic acid:

  • Ligand Selection: Use electron-rich, bulky phosphines like RuPhos or CataCXium A . These ligands facilitate oxidative addition and accelerate reductive elimination, outcompeting $\beta-hydride elimination.

  • Boron Source: Convert the free boronic acid to a Potassium Trifluoroborate salt (

    
    ) or a MIDA boronate . These species release the active boronic acid slowly (slow-release strategy), preventing protodeboronation and homocoupling.
    

Data: Ligand Efficacy in sp³-sp² Coupling

LigandYield (%)Selectivity (Coupling vs Elimination)Notes
PPh3 < 10%PoorFails due to rapid

-elimination.
dppf 45-60%ModerateBidentate bite angle helps, but still slow.
RuPhos > 85%HighBulky Buchwald ligand suppresses elimination.
PCy3 70-80%GoodElectron-rich, standard for alkyl coupling.

Part 4: Medicinal Chemistry Applications[1]

(4-Methylcyclohexyl)boronic acid acts as a "warhead" in protease inhibitors. The boron atom is electrophilic and mimics the carbonyl carbon of a peptide bond.[1][2]

Mechanism of Action: Transition State Analogue

Serine proteases hydrolyze peptide bonds via a tetrahedral transition state. Boronic acids bind reversibly to the catalytic serine hydroxyl group, forming a tetrahedral boronate adduct. This adduct mimics the high-energy intermediate of the natural hydrolysis reaction, binding with picomolar to nanomolar affinity.

Pathway Visualization

ProteaseInhibition cluster_mechanism Inhibition Logic Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Adduct (Transition State Mimic) Enzyme->Complex Binding Inhibitor (4-methylcyclohexyl)boronic acid (Trigonal Planar) Inhibitor->Complex Nucleophilic Attack by Ser-OH Desc 1. Boron accepts lone pair from Serine O. 2. Geometry changes from sp2 to sp3. 3. 'Oxyanion hole' stabilizes the adduct. 4. Hydrophobic tail (cyclohexyl) fills S1 pocket.

Figure 2: Mechanism of serine protease inhibition by boronic acid transition state analogs.

Part 5: Analytical Characterization

Validating the structure requires distinguishing between the boronic acid and its cyclic anhydride (boroxine), which forms spontaneously upon dehydration.

  • ¹H NMR (500 MHz, DMSO-d₆ + D₂O):

    • The methine proton attached to Boron (

      
      ) is diagnostic.
      
    • Cis-isomer:

      
       ~0.8–0.9 ppm (broad multiplet).
      
    • Trans-isomer:

      
       ~0.6–0.7 ppm (typically shielded relative to cis).
      
    • Methyl group: Doublet at

      
       ~0.85 ppm.
      
  • ¹¹B NMR:

    • Monomeric acid:

      
       ~30–32 ppm (broad).
      
    • Boroxine (trimer):

      
       ~28–30 ppm.
      
    • Note: Adding a diol (like pinacol) sharpens the signal and shifts it to

      
       ~33 ppm (ester).
      
  • Mass Spectrometry (ESI):

    • Boronic acids often do not fly well in positive mode. Negative mode (ESI-) usually shows

      
       or adducts with solvent 
      
      
      
      .

References

  • Mechanism of Serine Protease Inhibition: Bartusik-Aebisher, D., et al. "Mechanism of serine protease inhibition by boronic acids."[3] ResearchGate.[3]

  • Synthesis via Hydrogenation (Patent): "Preparation method of cis-4-methylcyclohexylamine (via boronic acid intermediate)." Google Patents, CN109824520B.

  • Suzuki-Miyaura Coupling of Alkyl Boronates: Lipshutz, B. H., et al. "B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions."[4] Organic Letters, 2018.[4] [5]

  • Boronic Acid Physical Properties & Formulation: "Physical and Chemical Properties of Boronic Acids: Formulation Implications." KU ScholarWorks.

  • MIDA Boronates (Protecting Group Strategy): "Preparation of MIDA Anhydride and Reaction with Boronic Acids." Organic Syntheses, 2009.[6] [6]

Sources

physical properties and solubility of (4-methylcyclohexyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties and Solubility of (4-methylcyclohexyl)boronic Acid

Foreword: This guide provides a comprehensive analysis of the physical and solubility properties of (4-methylcyclohexyl)boronic acid. As of this writing, specific experimental data for this compound is not extensively reported in peer-reviewed literature, a common scenario for specialized reagents. Therefore, this document integrates known data for analogous compounds with foundational chemical principles to provide reliable estimations and robust experimental protocols. This approach is designed to empower researchers, scientists, and drug development professionals with the predictive insights and practical methodologies required for the effective application of this molecule.

Physicochemical Profile and Structural Considerations

(4-methylcyclohexyl)boronic acid is an aliphatic boronic acid featuring a saturated carbocyclic moiety. This structure distinguishes it from the more commonly studied arylboronic acids, imparting distinct properties relevant to its use in organic synthesis, particularly in cross-coupling reactions where it serves as a source for a secondary C(sp³)-hybridized nucleophile.

Core Physical Data

The fundamental physical properties are summarized below. It is critical to note that while the molecular formula and weight are absolute, other parameters may be estimations based on closely related structures and general principles of boronic acids.

PropertyValueSource / Comment
CAS Number 1350512-60-5
Molecular Formula C₇H₁₅BO₂[1]
Molecular Weight 142.00 g/mol [1]
Physical Form Expected to be a white to off-white solid at STP.Based on analogous alkyl and cycloalkyl boronic acids.
Melting Point Not reported. Expected to be relatively high for its MW, but may exhibit decomposition.Boronic acids often have high melting points due to strong intermolecular hydrogen bonding.[2]
Boiling Point Not applicable. Will likely decompose upon significant heating before boiling.
Storage Conditions Requires cold-chain transportation.[1] Recommended: Store in freezer (-20°C) under an inert atmosphere.Based on vendor data for this and analogous compounds.[1][3][4]
The Critical Boroxine-Acid Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][5] This equilibrium is highly sensitive to the presence of water, temperature, and the solvent environment. The formation of the less polar boroxine significantly impacts the compound's solubility and can complicate characterization, as the bulk solid may exist as a mixture of the acid and the boroxine.[6]

This equilibrium is a primary reason for the stringent storage requirements (low temperature, dry/inert atmosphere) to maintain the integrity of the monomeric acid form.

Caption: pH-dependent equilibrium of boronic acid in aqueous solution.

Consequently, the aqueous solubility of (4-methylcyclohexyl)boronic acid is expected to be:

  • Low in neutral or acidic water (pH < 7) due to the dominance of the nonpolar alkyl group and the neutral boronic acid form.

  • Increasingly soluble at higher pH (pH > 9) as the equilibrium shifts towards the charged, and thus more hydrophilic, boronate species.

Organic Solvent Solubility

Predicting solubility in organic solvents relies on the principle of "like dissolves like." The behavior of analogous compounds, such as phenylboronic acid, provides a strong basis for estimation. [7][8]The large, nonpolar alkyl group of (4-methylcyclohexyl)boronic acid is expected to enhance its solubility in nonpolar solvents compared to arylboronic acids, while the polar boronic acid group ensures compatibility with polar aprotic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Causality
Ethers THF, Diethyl Ether, DioxaneHigh The ether oxygen can act as a Lewis base, coordinating with the Lewis acidic boron atom. These solvents effectively solvate the polar headgroup. Phenylboronic acid shows excellent solubility in ethers. [7][8]
Ketones Acetone, 2-ButanoneHigh Similar to ethers, the carbonyl oxygen can interact with the boron center, leading to good solvation. Phenylboronic acid is highly soluble in ketones. [7]
Halogenated Dichloromethane (DCM), ChloroformModerate to High These solvents are of intermediate polarity and can solvate the molecule, though less effectively than ethers or ketones. Chloroform is a moderate solvent for phenylboronic acid. [7]
Alcohols Methanol, EthanolModerate to High (Reactive) While likely soluble due to hydrogen bonding, alcohols can react with boronic acids to form boronate esters. This is not merely solvation but a chemical transformation.
Aprotic Polar DMF, DMSOHigh These highly polar solvents are excellent at solvating the polar B(OH)₂ group.
Hydrocarbons Hexanes, Toluene, MethylcyclohexaneLow to Insoluble These nonpolar solvents cannot effectively solvate the polar, hydrogen-bonding boronic acid group, leading to very poor solubility. This is consistent across various boronic acids. [5][7]

Experimental Protocols for Characterization

For definitive data, experimental determination is essential. The following protocols are standard, field-proven methods suitable for the characterization of boronic acids.

Protocol: Solubility Determination by the Dynamic Method

This synthetic method is advantageous as it minimizes the thermal exposure time of the compound, reducing the risk of decomposition. [5][7]It relies on visually or instrumentally detecting the temperature at which a known composition slurry becomes a clear, homogeneous solution upon controlled heating.

Methodology:

  • Preparation: Accurately weigh a specific mass of (4-methylcyclohexyl)boronic acid into a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe.

  • Solvent Addition: Add a precise volume or mass of the desired solvent to create a biphasic slurry.

  • Controlled Heating: Begin vigorous stirring. Heat the vessel using a circulating bath at a slow, constant rate (e.g., 0.2-0.5 K/min). A slow rate is crucial for ensuring thermal equilibrium.

  • Endpoint Detection: Monitor the sample for the disappearance of the last solid particles. This temperature, the "clear point," is the saturation temperature for that specific concentration. The transition can be detected visually against a dark background with good lighting, or more accurately using a turbidity or light-intensity probe. [5]5. Data Collection: Repeat this process with different known compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

SolubilityWorkflow cluster_prep Sample Preparation cluster_exp Measurement cluster_analysis Data Analysis A 1. Accurately weigh (4-methylcyclohexyl)boronic acid B 2. Add precise volume of solvent A->B C 3. Create biphasic slurry B->C D 4. Heat at slow, constant rate (0.3 K/min) C->D E 5. Stir vigorously D->E F 6. Monitor turbidity (Visually or with probe) E->F G 7. Record temperature at 'Clear Point' (dissolution) F->G H 8. Repeat for multiple concentrations G->H I 9. Construct Solubility Curve H->I

Caption: Experimental workflow for solubility determination via the dynamic method.

Protocol: Melting Point Determination

Standard melting point analysis should be performed with careful observation for signs of decomposition, which is common for boronic acids. [5] Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual water, which can depress the melting point and promote boroxine formation. Load a small amount of the fine powder into a capillary tube.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating Profile: Use a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range, then slow the ramp to 1-2 °C/min for accurate determination.

  • Observation & Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • Causality Check - Trustworthiness: Critically, observe the sample during heating. Note any color changes (e.g., yellowing, browning), gas evolution, or sublimation. If these occur, the measured temperature is a decomposition temperature , not a true melting point, and should be reported as such (e.g., "155-158 °C (dec.)"). This distinction is vital for scientific integrity.

Conclusion and Recommendations for Researchers

(4-methylcyclohexyl)boronic acid is a valuable synthetic building block whose utility is fundamentally linked to its physical properties. While specific experimental data is sparse, a robust understanding can be derived from the established principles of boronic acid chemistry.

  • Key Properties: The compound is expected to be a solid with poor aqueous solubility at neutral pH but enhanced solubility in polar aprotic solvents like THF and acetone. Its stability is critically dependent on the exclusion of water and heat to prevent the formation of its boroxine anhydride.

  • Handling: Researchers must employ stringent handling and storage protocols, specifically freezer storage under an inert atmosphere, to ensure reagent integrity and experimental reproducibility.

  • Future Work: The protocols detailed herein provide a clear pathway for the definitive experimental determination of the solubility and thermal properties of (4-methylcyclohexyl)boronic acid. Generating this data would be a valuable contribution to the chemical research community.

By combining predictive analysis with rigorous experimental methodology, scientists can confidently and effectively incorporate this reagent into their research and development programs.

References

  • Domagała, S., Kaczmarek, K., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 834-846. Available from: [Link]

  • Domagała, S., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Chemfax. Available from: [Link]

  • Domagała, S., Kaczmarek-Klimek, K., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4558-4564. Available from: [Link]

  • Popov, D. G., et al. (2018). Experimental study of solubility of boric acid in steam at boiling. ResearchGate. Available from: [Link]

  • PubChem. (2020). (4-Methylcyclohexyl)oxyboronic acid. National Center for Biotechnology Information. Available from: [Link]

  • Popescu, A. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

  • American Elements. (n.d.). 4-Methylcyclohexene-1-boronic Acid Pinacol Ester. Available from: [Link]

  • Wikipedia. (2023). Boronic acid. Available from: [Link]

  • PubChemLite. (n.d.). Boric acid, methylcyclohexyl ester. Available from: [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

Sources

(4-methylcyclohexyl)boronic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of (4-methylcyclohexyl)boronic acid , a secondary alkyl boronic acid building block used in modern medicinal chemistry and organic synthesis.

Part 1: Chemical Identity & Identifiers[1][2][3][4]

(4-Methylcyclohexyl)boronic acid is an organoboron compound featuring a secondary alkyl boron motif. It exists as a mixture of cis and trans diastereomers, though the trans isomer is often thermodynamically preferred in synthetic routes involving equilibration. Like most alkyl boronic acids, it exists in dynamic equilibrium with its cyclic anhydride (boroxine) form, particularly in the solid state.

Core Identifiers
ParameterTechnical Specification
Chemical Name (4-Methylcyclohexyl)boronic acid
CAS Registry Number 1350512-60-5 (General)
Related CAS 865869-26-7 (Pinacol Ester derivative)
Molecular Formula C

H

BO

Molecular Weight 142.00 g/mol
SMILES CC1CCC(CC1)B(O)O
InChI Key Variable based on stereochemistry (General: WKIIVFMUWOTLSX-UHFFFAOYSA-N)
Physical State White to off-white solid (hygroscopic)
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water.

Part 2: Stereochemistry & Stability (Expert Analysis)

The Boroxine Equilibrium

Researchers must recognize that "pure" (4-methylcyclohexyl)boronic acid is rarely 100% monomeric species B(OH)


. Upon storage or drying, three molecules of the acid spontaneously dehydrate to form a six-membered boroxine  ring (anhydride).
  • Implication: Stoichiometric calculations for reactions should account for this variable hydration state. It is often recommended to use the boronic acid in excess (1.2–1.5 equiv) or to convert it to the more stable pinacol ester for precise quantitative work.

Cis/Trans Isomerism

The compound possesses two stereocenters (C1 and C4).

  • Trans-isomer: The methyl and borono groups are on opposite faces of the ring (typically diequatorial in the chair conformation), which is thermodynamically more stable.

  • Cis-isomer: Substituents are on the same face.

  • Synthesis Note: Standard hydroboration of 4-methylcyclohexene typically yields the trans product via syn-addition followed by equilibration, or the cis product depending on the specific hydroborating agent's steric bulk.

Part 3: Synthesis & Experimental Protocols

Mechanism of Synthesis

The most robust route to (4-methylcyclohexyl)boronic acid is the Hydroboration-Hydrolysis sequence starting from commercially available 4-methylcyclohexene.

Diagram 1: Synthesis Pathway

Synthesis Alkene 4-Methylcyclohexene (Starting Material) Borane Organoborane Intermediate Alkene->Borane Hydroboration (HBpin or BH3) Ester Boronate Ester (Stable Intermediate) Borane->Ester Pinacol Quench Acid (4-Methylcyclohexyl) boronic Acid Ester->Acid Acid Hydrolysis (NaIO4 / HCl)

Caption: Stepwise conversion of alkene to boronic acid via hydroboration and oxidative cleavage.

Protocol: Hydroboration-Hydrolysis Route

Objective: Synthesis of (4-methylcyclohexyl)boronic acid from 4-methylcyclohexene.

1. Hydroboration (Formation of Pinacol Ester)

  • Reagents: 4-Methylcyclohexene (1.0 equiv), Pinacolborane (HBpin, 1.2 equiv), Catalyst (e.g., Ir-catalyst or simply thermal hydroboration).

  • Procedure:

    • In a dry Schlenk flask under Argon, combine 4-methylcyclohexene and HBpin in THF.

    • Heat to 60°C for 12 hours. The syn-addition of B-H occurs across the double bond.[1][2]

    • Purification: The resulting pinacol ester (CAS 865869-26-7) is stable and can be purified via silica gel chromatography (Hexanes/EtOAc). This is the recommended stopping point for storage.

2. Hydrolysis (Ester to Free Acid)

  • Reagents: Sodium Periodate (NaIO

    
    ), Ammonium Acetate (NH
    
    
    
    OAc), Acetone/Water.
  • Procedure:

    • Dissolve the pinacol ester in a 1:1 mixture of Acetone/Water.

    • Add NaIO

      
       (3.0 equiv) and NH
      
      
      
      OAc (1.5 equiv). Stir vigorously at room temperature for 24 hours.
    • Workup: The reaction mixture will become cloudy as the pinacol is oxidatively cleaved. Filter off the solids.[3][4]

    • Extract the aqueous filtrate with EtOAc. Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Isolation: Triturate the residue with hexanes to precipitate the free boronic acid as a white solid.

Part 4: Applications in Drug Discovery[9]

Suzuki-Miyaura Cross-Coupling (sp -sp Coupling)

Unlike aryl boronic acids, (4-methylcyclohexyl)boronic acid participates in sp


-sp

couplings, which are challenging due to slower transmetallation and competing

-hydride elimination.
  • Optimization: Use specialized phosphine ligands (e.g., RuPhos , SPhos ) or NHC-Pd catalysts to facilitate the coupling with aryl halides.

  • Utility: Introduces a saturated lipophilic ring, improving the Fsp

    
     (fraction of saturated carbons) of drug candidates, which correlates with higher clinical success rates by improving solubility and reducing promiscuity.
    
Bioisosterism & Protease Inhibition

The (4-methylcyclohexyl) moiety serves as a bulky, hydrophobic anchor.

  • Leucine/Phenylalanine Mimic: The 4-methylcyclohexyl group mimics the side chains of hydrophobic amino acids but with restricted conformation.

  • Warhead Delivery: In protease inhibitors (e.g., for serine proteases), the boronic acid moiety acts as a "warhead," forming a reversible covalent tetrahedral adduct with the active site serine hydroxyl.

Diagram 2: Protease Inhibition Mechanism

Inhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Boronate Adduct Enzyme->Complex Nucleophilic Attack Inhibitor (4-Methylcyclohexyl) boronic Acid Inhibitor->Complex Reversible Binding

Caption: Mechanism of reversible covalent inhibition of serine proteases by boronic acids.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C. Keep tightly sealed to prevent dehydration to boroxine or protodeboronation (loss of boron).

  • Protodeboronation: Secondary alkyl boronic acids are susceptible to oxidation. Avoid strong oxidants unless intended for cleavage.

References

  • BLD Pharm. (n.d.). (4-Methylcyclohexyl)boronic acid Product Page. Retrieved from

  • Hall, D. G. (2011).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (n.d.). Compound Summary for CID 152275959. National Center for Biotechnology Information. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

safety data sheet (SDS) for (4-methylcyclohexyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of (4-Methylcyclohex-1-en-1-yl)boronic acid

Senior Application Scientist Note: This guide provides a detailed examination of (4-Methylcyclohex-1-en-1-yl)boronic acid, a versatile reagent in contemporary chemical synthesis. Boronic acids, as a class, are foundational to many carbon-carbon bond-forming reactions, yet their unique chemical properties necessitate specific handling and storage protocols to ensure both experimental success and laboratory safety. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind safety measures and to provide practical guidance for its use in a research and development setting.

Chemical Identity and Physicochemical Properties

(4-Methylcyclohex-1-en-1-yl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a methyl-substituted cyclohexene ring. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Identifier:

  • Chemical Name: (4-Methylcyclohex-1-en-1-yl)boronic acid[1]

  • Synonyms: 4-methyl-1-cyclohexen-1-ylboronic acid[2]

  • CAS Number: 850567-92-9[1][2][3]

Physicochemical Data:

PropertyValueSource
Molecular FormulaC₇H₁₃BO₂[1]
Molecular Weight139.99 g/mol [1]
Physical FormSolid
PurityTypically ≥95-98%[1][3]

Boronic acids are Lewis acids and can engage in reversible covalent bonding with nucleophiles like the hydroxyl groups found in enzymes or carbohydrates.[4] This reactivity is fundamental to their biological activity and applications in medicinal chemistry but also underscores the need for careful handling.[4][5]

Hazard Identification and GHS Classification

(4-Methylcyclohex-1-en-1-yl)boronic acid is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with irritation and acute toxicity if ingested.

GHS Classification Summary:

ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictograms and Signal Word:

PictogramHazard Class

Harmful/Irritant[1]

Signal Word: Warning [1][2][3]

Expert Analysis of Hazards: The hazard profile is typical for many boronic acid derivatives. The irritant nature stems from the acidic properties of the boronic acid moiety and its potential to interact with biological macromolecules. The respiratory irritation is a key concern when handling the material as a powder, necessitating the use of engineering controls to minimize dust generation.

First-Aid Measures: A Self-Validating Response System

In the event of an exposure, immediate and appropriate first-aid is critical. The following protocols are designed to mitigate harm and should be followed while seeking professional medical attention.

Exposure RouteFirst-Aid ProtocolCausality and Expert Notes
Inhalation Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If symptoms such as coughing or shortness of breath persist, seek immediate medical attention.[2][3]The primary goal is to remove the individual from the source of the irritant dust. Keeping the person comfortable for breathing aids in respiratory recovery.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove any contaminated clothing. If skin irritation develops and persists, seek medical advice.[3][6]Prompt and thorough washing is crucial to remove the chemical and prevent prolonged contact, which can lead to more severe irritation. Soap aids in the removal of organic compounds.
Eye Contact Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[2][3] If eye irritation persists, it is imperative to get medical advice/attention.[2][3]The extended rinsing time is necessary to ensure all particulate matter is flushed from the eye and to neutralize any lingering irritant effect on the sensitive tissues of the eye.
Ingestion Rinse the mouth thoroughly with water.[2][3] Do NOT induce vomiting.[3] Call a POISON CENTER or doctor if you feel unwell.[2][3]Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove any residual chemical. Since the substance is harmful if swallowed, professional medical advice is essential.

Safe Handling and Storage: An Integrated Workflow

Proper handling and storage are paramount to preventing exposure and maintaining the chemical integrity of (4-Methylcyclohex-1-en-1-yl)boronic acid. The following workflow outlines the critical steps for safe management of this reagent in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

Core Principle: The hierarchy of controls dictates that engineering controls (e.g., fume hoods) are the first line of defense, supplemented by appropriate PPE.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is required when weighing or transferring the solid to prevent inhalation of dust.

  • Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[3][6] Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contamination.[8]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA approved respirator may be necessary.[9]

Safe Handling and Storage Workflow Diagram

The following diagram illustrates the logical flow for safely handling (4-Methylcyclohex-1-en-1-yl)boronic acid from receipt to disposal.

Safe Handling Workflow for (4-Methylcyclohexyl)boronic acid cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A 1. Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B 2. Verify Fume Hood is Operational A->B C 3. Transfer Reagent Inside Fume Hood B->C Proceed to Handling D 4. Weigh Solid Carefully to Minimize Dust C->D E 5. Clean Spills Immediately D->E H 8. Dispose of Waste per Institutional and Local Regulations E->H F 6. Store in Tightly Closed Container G 7. Keep in a Cool, Dry, Well-Ventilated Area (Refrigeration Recommended) F->G G->A For Next Use

Caption: Workflow for safe handling of (4-Methylcyclohexyl)boronic acid.

Conditions to Avoid
  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

  • Environmental Conditions: Avoid dust formation, excess heat, and moisture.[2] The stability of boronic acids can be compromised by these conditions.

  • Storage: It is recommended to keep the container tightly closed and stored in a refrigerator.[2] Some suppliers recommend storage in an inert atmosphere in a freezer at -20°C for long-term stability.

Stability and Reactivity

(4-Methylcyclohex-1-en-1-yl)boronic acid is stable under normal, recommended storage conditions.[2]

  • Reactivity: As a boronic acid, it can undergo various chemical reactions, most notably the Suzuki-Miyaura cross-coupling. It is not known to undergo hazardous polymerization.[2]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[2][10]

Toxicological and Ecological Information

  • Toxicological Profile: The toxicological properties of this specific compound have not been fully investigated.[2] The available data indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3] There is no data to suggest it is a carcinogen or a reproductive toxin.[8]

Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[11] Chemical waste should be handled by a licensed professional waste disposal service. Containers should not be reused and should be treated as hazardous waste.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The primary utility of (4-Methylcyclohex-1-en-1-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. The following is a representative, generalized protocol.

Objective: To couple (4-Methylcyclohex-1-en-1-yl)boronic acid with an aryl halide.

Materials:

  • (4-Methylcyclohex-1-en-1-yl)boronic acid (1.1 eq)

  • Aryl halide (e.g., Aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add the aryl halide, (4-Methylcyclohex-1-en-1-yl)boronic acid, and the base.

  • Degassing: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality in Protocol:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent System: The mixed aqueous/organic solvent system is necessary to dissolve both the organic-soluble reactants and the inorganic base.

References

  • Alfa Aesar. (2024, February 7). Safety Data Sheet: 4-Methylcyclohexene-1-boronic acid. [Link]

  • PubChem. (2025, December 13). (4-methylcyclohexyl)oxyboronic acid. [Link]

  • Miller, K. A., & Stella, V. J. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Pinto, M., Silva, F., & Soares, J. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Al-Attar, A. M., & Al-Rethea, H. A. (2024). A comparative neuro-study of solo or accompanied low and high boric acid doses with date molasses in adult male albino rats. Environmental Analysis Health and Toxicology, 39, e2024017. [Link]

Sources

difference between (4-methylcyclohexyl)boronic acid and its pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physical, and reactive divergences between (4-methylcyclohexyl)boronic acid and its pinacol ester derivative. It is designed to assist medicinal chemists and process scientists in selecting the optimal reagent for synthetic workflows.

Executive Summary

In drug discovery and lead optimization, the choice between a free boronic acid and its pinacol ester (Bpin) is rarely arbitrary. While (4-methylcyclohexyl)boronic acid represents the atom-economical, active transmetallating species, it suffers from variable stoichiometry (boroxine formation) and difficult purification. Conversely, the pinacol ester serves as a robust "masked" equivalent—offering superior lipophilicity, defined stoichiometry, and silica stability—at the cost of atom economy and reduced immediate reactivity.

Quick Comparison Matrix
Feature(4-Methylcyclohexyl)boronic Acid(4-Methylcyclohexyl)boronic Acid Pinacol Ester
CAS Registry 153034-86-7 (trans)1000869-26-0
Formula C

H

BO

C

H

BO

MW 142.00 g/mol 224.15 g/mol
Atom Economy High (Active Species)Lower (Requires loss of pinacol)
Physical State White solid (often waxy/hygroscopic)Colorless oil or low-melting solid
LogP (Est.) ~1.8~4.5 (Highly Lipophilic)
Purification Recrystallization (Difficult on Silica)Silica Gel Chromatography (Excellent)
Storage Prone to dehydration (Boroxine)Stable indefinitely

Structural & Stereochemical Analysis[1][2][3]

The Boroxine Equilibrium

Free boronic acids are rarely pure monomers. Upon storage or drying, (4-methylcyclohexyl)boronic acid dehydrates to form a cyclic trimeric anhydride known as a boroxine . This creates stoichiometry errors during reaction setup, as the material is a mixture of monomer (MW 142) and trimer (MW ~378).

The pinacol ester, possessing a cyclic dioxy-borolane ring, cannot dehydrate. It exists purely as a monomer, ensuring precise molar equivalents in sensitive catalytic cycles.

Stereochemical Conformation (Cis/Trans)

The 4-methylcyclohexyl system exhibits cis/trans isomerism.

  • Trans (Diequatorial): The thermodynamically preferred conformer where both the Methyl and Boron groups occupy equatorial positions.

  • Cis (Axial-Equatorial): Higher energy.

Impact of Esterification: The pinacol group is significantly bulkier than the hydroxyl group. While the free acid has a moderate A-value (conformational energy penalty), the Bpin group exerts a massive steric demand. This reinforces the preference for the equatorial position , effectively "locking" the trans conformation more rigidly than the free acid.

Stereochemistry cluster_0 Thermodynamic Preference cluster_1 Steric Bulk Effect Trans Trans-Isomer (Diequatorial) Most Stable Acid Boronic Acid (-B(OH)2) Moderate Steric Demand Trans->Acid Equilibrium Ester Pinacol Ester (-Bpin) High Steric Demand Locks Equatorial Trans->Ester Synthesis Cis Cis-Isomer (Axial-Equatorial) Steric Strain Acid->Ester Esterification (Reinforces Trans)

Figure 1: Stereochemical implications of the pinacol group. The bulk of the Bpin moiety strongly disfavors axial orientation, stabilizing the trans-diequatorial isomer.

Reactivity Profile & Mechanism[4][5][6]

The "Slow Release" Mechanism in Suzuki Coupling

A common misconception is that Bpin esters react directly. In most base-catalyzed Suzuki-Miyaura couplings, the Bpin ester must first undergo hydrolysis or transesterification (with base/solvent) to form the active boronate species capable of transmetallation.

  • Boronic Acid: Enters the catalytic cycle directly upon base activation.

  • Pinacol Ester: Acts as a "Pre-catalyst" or reservoir. It releases the active species slowly.[1] This is advantageous for unstable substrates (preventing protodeboronation) but can retard reaction rates in difficult couplings.

Protodeboronation Stability

Alkyl boronic acids are susceptible to protodeboronation (loss of the boron group replaced by hydrogen), particularly under basic conditions at high temperatures.

  • Mechanism: Base attacks Boron

    
     Boronate anion 
    
    
    
    C-B bond cleavage.
  • Advantage Bpin: The ester is significantly more resistant to this pathway. By maintaining a low concentration of the free boronate anion (via the slow hydrolysis equilibrium), the Bpin ester minimizes decomposition pathways.

Reactivity Bpin Bpin Ester (Reservoir Species) Acid Boronic Acid (Active Species) Bpin->Acid Hydrolysis (Slow) Rate Limiting Ate Boronate 'Ate' Complex [R-B(OH)3]- Acid->Ate + Base (Fast) Pd Pd-Catalyst (Transmetallation) Ate->Pd Coupling Decomp Protodeboronation (R-H) Ate->Decomp Side Reaction

Figure 2: The activation pathway.[2] Bpin esters must often hydrolyze to the acid/ate complex to react, providing a 'buffer' against decomposition.

Purification & Handling Strategies

Chromatography (The Deciding Factor)
  • Boronic Acid: Interacts strongly with the silanols on silica gel. It streaks badly, leading to poor separation and low recovery.

  • Pinacol Ester: The pinacol mask caps the Lewis acidic boron. The molecule behaves like a standard lipophilic organic compound. It elutes cleanly on silica gel (typically 0-20% EtOAc/Hexane), allowing for the separation of cis/trans isomers or removal of impurities.

Analysis (TLC & GCMS)
  • TLC: Boronic acids often stay at the baseline. Esters move freely (R

    
     0.3–0.7 in Hex/EtOAc).
    
  • GC/MS: Boronic acids are not GC-stable (dehydration in the injector port). Pinacol esters are perfectly stable and give clear molecular ion peaks, making them the preferred form for analytical characterization.

Experimental Protocols

Protocol A: Synthesis of (4-Methylcyclohexyl)boronic Acid Pinacol Ester

Use this when you need to purify the material or store it for long periods.

  • Reagents: (4-Methylcyclohexyl)boronic acid (1.0 eq), Pinacol (1.1 eq), MgSO

    
     (anhydrous, 2.0 eq).
    
  • Solvent: Dichloromethane (DCM) or Toluene (0.5 M).

  • Procedure:

    • Combine boronic acid and pinacol in the solvent.

    • Add MgSO

      
       to sequester water (driving the equilibrium).
      
    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with KMnO

      
       or Curcumin).
      
    • Filter off solids.[3] Concentrate the filtrate in vacuo.

    • Purification: Pass through a short silica plug (Hexane/EtOAc 9:1) to remove excess pinacol.

  • Yield: Typically >95%. Result is a colorless oil/solid.

Protocol B: Hydrolysis of Pinacol Ester to Boronic Acid

Use this if the ester fails to couple in a specific reaction and you need the free acid.

  • Reagents: Pinacol ester (1.0 eq), Sodium Periodate (NaIO

    
    , 3.0 eq), Ammonium Acetate (NH
    
    
    
    OAc, 3.0 eq).
  • Solvent: Acetone / Water (1:1).

  • Procedure:

    • Dissolve ester in Acetone/Water.

    • Add NaIO

      
       and NH
      
      
      
      OAc. Stir vigorously for 12–24 hours (oxidative cleavage of the pinacol diol).
    • Filter the reaction mixture to remove insoluble iodate salts.

    • Remove acetone in vacuo. Extract the aqueous layer with EtOAc.

    • Crucial Step: The free acid may be water-soluble. If extraction is poor, saturate the aqueous phase with NaCl.

  • Note: This method is milder than acidic hydrolysis (HCl) and preserves the alkyl-boron bond.

Protocol C: Suzuki Coupling (Alkyl-Alkyl/Aryl)

Standard condition for secondary alkyl boronates.

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%).
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq) or Cs
    
    
    CO
    
    
    .
  • Solvent: Toluene/H

    
    O (3:1) or Dioxane/H
    
    
    
    O. Water is essential for Bpin hydrolysis.
  • Temperature: 80–100 °C.

  • Additives: For difficult alkyl-alkyl couplings, consider Gregory Fu’s conditions (Pd(OAc)

    
     + PCy
    
    
    
    or P(t-Bu)
    
    
    ).

References

  • Mechanism of Suzuki-Miyaura Coupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Stability of Boronic Esters: Oka, N., et al. (2022).[4][5] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[4] Organic Letters, 24, 3510–3514.[4] Link[4][6]

  • Protodeboronation Kinetics: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanism. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Alkyl-Alkyl Coupling (Fu Conditions): Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[7] Room-Temperature Alkyl–Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. Link

  • Oxidative Hydrolysis of Bpin: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903. Link

Sources

Methodological & Application

nickel-catalyzed alkylation using (4-methylcyclohexyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to modern synthetic techniques, this document provides researchers, scientists, and drug development professionals with a detailed application note and protocol for the nickel-catalyzed alkylation of (hetero)aryl electrophiles using (4-methylcyclohexyl)boronic acid. This C(sp²)–C(sp³) cross-coupling reaction is a powerful tool for introducing saturated carbocyclic fragments, which are of high value in medicinal chemistry for escaping the "flatland" of aromatic compounds and improving the physicochemical properties of drug candidates.[1]

This guide moves beyond a simple recitation of steps to explain the underlying principles, from the catalytic cycle to the rationale behind the selection of reagents and conditions. It emphasizes the use of modern, air-stable nickel precatalysts that enhance reproducibility and operational simplicity, making these advanced synthetic methods more accessible.[2][3][4][5]

Introduction: The Rise of Nickel in C–C Bond Formation

For decades, palladium has been the dominant metal in cross-coupling chemistry.[6] However, the high cost and lower earth abundance of palladium have driven the development of catalysts based on first-row transition metals.[7][8] Nickel has emerged as a premier alternative, offering not only economic advantages but also unique reactivity.[6][9] Nickel catalysts can access multiple oxidation states (Ni(0) to Ni(IV)) and readily engage in single-electron transfer (SET) pathways, opening up reaction mechanisms that are challenging for palladium.[6][10]

This distinct reactivity is particularly advantageous for C(sp²)–C(sp³) couplings involving alkyl organoboron reagents. While traditional Suzuki-Miyaura reactions excel at joining sp² centers, couplings with alkyl partners can be sluggish and prone to side reactions like β-hydride elimination with palladium catalysts.[6] Nickel catalysis effectively overcomes these hurdles, often proceeding through radical intermediates that circumvent these decomposition pathways and enable the efficient coupling of a wide range of alkyl fragments.[11][12][13] The use of (4-methylcyclohexyl)boronic acid allows for the direct installation of a bulky, non-planar alkyl group, a desirable motif for enhancing the three-dimensionality and metabolic stability of bioactive molecules.[1]

Mechanistic Insights: A Departure from Traditional Cycles

The nickel-catalyzed cross-coupling of an aryl electrophile (Ar-X) with an alkylboronic acid (R-B(OH)₂) often involves a departure from the classic Ni(0)/Ni(II) two-electron pathway. A widely accepted mechanism involves radical intermediates, which accounts for the high efficiency observed with C(sp³) coupling partners.[12][13][14]

The catalytic cycle can be generalized as follows:

  • Activation of the Precatalyst : An air-stable Ni(II) precatalyst is reduced in situ by a stoichiometric reductant (e.g., Zn, Mn) to generate the active Ni(0) species. Alternatively, a Ni(0) precatalyst can be used directly under inert conditions.[2][5]

  • Oxidative Addition : The active Ni(0) complex undergoes oxidative addition with the aryl electrophile (Ar-X) to form an organonickel(II) intermediate, (L)Ni(Ar)(X).[14]

  • Boronic Acid Activation & Radical Generation : This is a key divergence from the traditional Suzuki mechanism. The alkylboronic acid may be activated in several ways. Recent studies suggest that a bromine radical, potentially formed from the nickel complex itself under photocatalysis, can activate the alkyl boronic acid, leading to the formation of an alkyl radical (R•).[10][15] In other reductive cross-coupling schemes, single-electron transfer from a low-valent nickel species to the second electrophile generates the radical.[12][13]

  • Radical Capture : The highly reactive alkyl radical is rapidly trapped by the (L)Ni(II)(Ar)(X) complex. This step forms a high-valent (L)Ni(III)(Ar)(R)(X) intermediate.[12][13] The formation of this Ni(III) species is a hallmark of many nickel-catalyzed radical-mediated cross-couplings.

  • Reductive Elimination : The Ni(III) intermediate undergoes rapid reductive elimination, forming the desired C(sp²)–C(sp³) bond (Ar-R) and regenerating a Ni(I) species.

  • Catalyst Regeneration : The Ni(I) species is then reduced back to the active Ni(0) state by the stoichiometric reductant, closing the catalytic cycle.

This radical-based pathway avoids the high-energy barrier of transmetalation with alkylboron reagents and circumvents β-hydride elimination, making it highly effective for constructing sterically demanding C(sp³) linkages.

Catalytic_Cycle Figure 1. Proposed Radical-Mediated Catalytic Cycle Ni0 LnNi(0) NiI_X LnNi(I)(X) Ni0->NiI_X Reduction NiII_ArX LnNi(II)(Ar)(X) NiII_ArX->Ni0 Oxidative Addition NiIII_ArR LnNi(III)(Ar)(R)(X) NiIII_ArR->NiII_ArX Reductive Elimination NiIII_ArR->product_out Ar-R NiI_X->NiIII_ArR + R• reductant_in->Ni0 Reductant (e.g., Zn, Mn) ArX_in->NiII_ArX Ar-X R_radical_in->NiI_X R-B(OH)₂ (Activation)

Caption: Figure 1. Proposed Radical-Mediated Catalytic Cycle.

Core Components of the Catalytic System

The success of the nickel-catalyzed alkylation hinges on the careful selection of four key components: the nickel precatalyst, the ligand, the base, and the solvent.

ComponentRecommended Choice(s)Role & Rationale
Nickel Precatalyst NiCl₂•(dme), [(TMEDA)Ni(o-tolyl)Cl], NiBr₂•(diglyme)Catalyst Source : Air-stable Ni(II) precatalysts are preferred for operational simplicity and reproducibility over air-sensitive Ni(0) sources like Ni(cod)₂.[2][4] They are reduced in situ to the active Ni(0) catalyst. The choice of counter-ion and coordinated solvent can influence reactivity.
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy), Bathophenanthroline, Pyridyl-2,6-bis(carboxamidine) (PyBCam)Modulation of Reactivity & Stability : Nitrogen-based bidentate or tridentate ligands are commonly used.[14] They stabilize the nickel center, prevent catalyst aggregation, and facilitate the key oxidative addition and reductive elimination steps. Steric bulk on the ligand can promote reductive elimination and prevent side reactions.[16][17]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Boronic Acid Activation : A base is typically required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate the generation of the alkyl radical or engage in transmetalation.[6] The choice of base can be critical and must be screened for optimal results.
Solvent Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN)Reaction Medium : Anhydrous polar aprotic solvents are generally used to ensure the solubility of the reagents and to prevent quenching of reactive intermediates. The solvent can also coordinate to the metal center, influencing its reactivity.

Detailed Experimental Protocol

This protocol describes a general procedure for the nickel-catalyzed cross-coupling of an aryl bromide with (4-methylcyclohexyl)boronic acid.

Safety Precaution : Nickel compounds are potential carcinogens and sensitizers. Organoboron compounds can have varying toxicity. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[18][19] Reactions should be set up under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst.[20]

Materials and Reagents
ReagentM.W.AmountMmolEquiv.
Aryl Bromide (Ar-Br)--0.501.0
(4-Methylcyclohexyl)boronic acid142.01106.5 mg0.751.5
NiCl₂•(dme)219.705.5 mg0.0250.05
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)268.418.1 mg0.0300.06
K₃PO₄ (anhydrous, powdered)212.27212.3 mg1.002.0
Anhydrous Dioxane-2.5 mL--
Experimental Workflow

G Figure 2. Experimental Workflow Diagram cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Weigh Reagents p2 Add to Oven-Dried Vial p1->p2 p3 Purge with N₂/Ar p2->p3 r1 Add Solvent & Seal p3->r1 r2 Heat to 80-100 °C r1->r2 r3 Stir for 12-24 h r2->r3 r4 Monitor by TLC/GC-MS r3->r4 w1 Cool & Quench (H₂O) r4->w1 w2 Extract (e.g., EtOAc) w1->w2 w3 Dry (Na₂SO₄), Filter, Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4 FinalProduct Final Product w4->FinalProduct

Caption: Figure 2. Experimental Workflow Diagram.

Step-by-Step Procedure
  • Preparation : To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol, 1.0 equiv.), (4-methylcyclohexyl)boronic acid (106.5 mg, 0.75 mmol, 1.5 equiv.), NiCl₂•(dme) (5.5 mg, 0.025 mmol, 0.05 equiv.), dtbbpy (8.1 mg, 0.030 mmol, 0.06 equiv.), and powdered K₃PO₄ (212.3 mg, 1.00 mmol, 2.0 equiv.).

  • Inerting : Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Reaction Initiation : Using a syringe, add anhydrous dioxane (2.5 mL) to the vial.

  • Execution : Place the vial in a preheated aluminum heating block set to 100 °C and stir vigorously.

  • Monitoring : The reaction progress can be monitored by taking small aliquots via syringe and analyzing by TLC or GC-MS after quenching with water and extracting with ethyl acetate. The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the vial from the heating block and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidation).- Insufficiently anhydrous conditions.- Poor quality of boronic acid.- Inappropriate base or solvent.- Ensure rigorous inert atmosphere technique.- Use freshly dried solvents and reagents.- Use a fresh bottle of boronic acid or purify it.- Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., THF, DMF).
Formation of Biaryl Homocoupling Product (Ar-Ar) - Rate of oxidative addition is much faster than subsequent steps.- Lower the reaction temperature.- Adjust the ligand-to-metal ratio (a higher ratio may suppress this).
Protodeboronation of Boronic Acid - Presence of water or protic impurities.- Reaction temperature is too high.- Ensure all reagents and solvents are scrupulously dry.- Attempt the reaction at a lower temperature for a longer duration.
Formation of Dark Precipitate (Nickel Black) - Catalyst decomposition.- Increase the ligand-to-metal ratio (e.g., L:Ni of 1.2:1).- Ensure the reaction is properly deoxygenated.

References

  • Flecken, F., & Hanf, S. (2025). Recent Developments in the Field of Air‐Stable Nickel(0) Precatalysts for Cross‐Coupling Reactions. Chemistry – A European Journal.
  • Biscoe, M. R., et al. (2014). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Journal of the American Chemical Society.
  • Corbet, M., et al. (2014). Air-Stable Nickel Precatalysts for Fast and Quantitative Cross-Coupling of Aryl Sulfamates with Aryl Neopentylglycolboronates at Room Temperature. Organic Letters.
  • Shields, J. D., et al. (2014). A Modular, Air-Stable Nickel Precatalyst. Organic Letters.
  • Novak, A., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
  • Flecken, F., & Hanf, S. (2026). Recent Developments in the Field of Air‐Stable Nickel(0) Precatalysts for Cross‐Coupling Reactions. ResearchGate.
  • An, L., et al. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Chem.
  • Rej, S., et al. (2025). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie International Edition.
  • Qin, T., et al. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition.
  • Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing.
  • N/A. (n.d.). Safety and Handling of Organometallic Compounds. Solubility of Things.
  • N/A. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. University of Rochester.
  • Mackenzie, R. J. (2023). Accelerating drug discovery with a nickel-based catalyst. Drug Discovery & Development.
  • Wang, C., et al. (2023). Ligand-Controlled Nickel-Catalyzed Regiodivergent Cross-Electrophile Alkyl-Alkyl Couplings of Alkyl Halides. Angewandte Chemie International Edition.
  • Wang, X., et al. (2017). Ligand-Controlled Nickel-Catalyzed Reductive Relay Cross-Coupling of Alkyl Bromides and Aryl Bromides. ACS Catalysis.
  • Wang, C., et al. (2022). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules.
  • Cherney, A. H., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses.
  • Liu, J., et al. (2023). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis.
  • Wang, C., et al. (2024). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. PubMed.
  • Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
  • Zhang, P., et al. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research.
  • Doyle Group. (2023). Ni Cross-Coupling. UCLA Chemistry.
  • N/A. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • Britton, J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education.
  • N/A. (n.d.). Preparation method of cis-4-methylcyclohexylamine. Google Patents.
  • BLD Pharm. (n.d.). (4-Methylcyclohexyl)boronic acid. BLD Pharm.

Sources

Application Note: Precision Functionalization of Heterocycles with (4-Methylcyclohexyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of sp³-rich motifs into aromatic heterocycles is a critical strategy in modern drug discovery to improve solubility, metabolic stability, and target selectivity. The (4-methylcyclohexyl) moiety serves as a lipophilic, non-planar bioisostere for phenyl rings. However, coupling secondary alkyl boronic acids, such as (4-methylcyclohexyl)boronic acid , with heteroaryl halides presents significant synthetic challenges compared to traditional sp²-sp² Suzuki-Miyaura couplings.

This guide provides two validated workflows for this transformation:

  • Method A (Palladium-Catalyzed): A stereospecific protocol utilizing Buchwald G3 precatalysts for high yields and isomeric retention.

  • Method B (Photoredox Minisci): A radical-based approach for electron-deficient, nitrogen-rich heterocycles that are prone to catalyst poisoning.

The Technical Challenge: C(sp²)–C(sp³) Coupling

The coupling of secondary alkyl nucleophiles is historically difficult due to two competing mechanistic failures:

  • Slow Transmetallation: Secondary alkyl boronic acids are sterically hindered and less nucleophilic than their aryl counterparts.

  • 
    -Hydride Elimination:  Once the alkyl group is transferred to the palladium center, the resulting alkyl-Pd(II) species is prone to rapid 
    
    
    
    -hydride elimination, leading to alkene byproducts (isomerization) and reduction of the aryl halide (hydrodehalogenation).
Mechanistic Pathway & Failure Modes

The diagram below illustrates the catalytic cycle and the critical divergence points where the reaction often fails without specific ligand control.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + (4-Me-Cy)B(OH)2 + Base PdAlkyl Ar-Pd-Alkyl Complex TransMet->PdAlkyl RedElim Reductive Elimination (Product Formation) PdAlkyl->RedElim Fast (Ligand Controlled) BetaElim β-Hydride Elimination (FAILURE MODE) PdAlkyl->BetaElim Slow Transmetallation Low Steric Bulk RedElim->Pd0 - Product BetaElim->Pd0 - Alkene / Ar-H

Figure 1: Catalytic cycle highlighting the competition between productive Reductive Elimination and destructive


-Hydride Elimination.

Method A: Palladium-Catalyzed Cross-Coupling

Best for: Halogenated pyridines, pyrimidines, indoles, and substrates requiring stereochemical retention.

The Solution: RuPhos Pd G3

To overcome


-hydride elimination, we utilize RuPhos , a bulky, electron-rich biaryl phosphine ligand. RuPhos promotes reductive elimination (forming the C-C bond) faster than the competing elimination pathway. We recommend the RuPhos Pd G3  precatalyst to ensure a precise 1:1 Pd:Ligand ratio and rapid activation.
Protocol 1: Standard Cross-Coupling

Scale: 0.5 mmol | Time: 12-16 h | Temp: 80°C

ReagentEquiv.[1][2][3]Amount (approx)Role
Heteroaryl Halide (Cl/Br)1.00.50 mmolElectrophile
(4-Methylcyclohexyl)boronic acid 1.5 - 2.0106 - 142 mgNucleophile
RuPhos Pd G3 0.02 - 0.058 - 21 mgPrecatalyst
RuPhos (Free Ligand) 0.02 - 0.054 - 10 mgStabilizer
K₃PO₄ 3.0318 mgBase
Toluene / Water 10:1 (v/v)2.0 mL / 0.2 mLSolvent System

Step-by-Step Procedure:

  • Setup: Charge a 2-dram vial or microwave tube with the Heteroaryl Halide, Boronic Acid, RuPhos Pd G3, free RuPhos, and K₃PO₄.

    • Note: Adding free ligand (1:1 ratio with Pd) often improves longevity for difficult substrates.

  • Inertion: Seal the vessel with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

    • Critical: Water is essential for the boronic acid activation (formation of the boronate species).

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm).

    • Checkpoint: The mixture is biphasic; vigorous stirring is non-negotiable to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (5 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Stereochemical Note: This protocol generally proceeds with retention of configuration . If you start with trans-(4-methylcyclohexyl)boronic acid, the major product will be the trans-isomer.

Method B: Photoredox Minisci Alkylation

Best for: Electron-deficient heterocycles (e.g., quinolines, isoquinolines, pyrazines) where Pd catalysis fails due to N-coordination/poisoning.

The Mechanism

This method uses a photocatalyst to generate a secondary alkyl radical from the boronic acid. This radical attacks the protonated heterocycle. This process is not stereospecific ; the radical intermediate will equilibrate to the thermodynamic mixture (usually favoring the trans isomer).

Protocol 2: Oxidative Radical Alkylation

Scale: 0.2 mmol | Time: 24 h | Light: Blue LED (450 nm)

ReagentEquiv.[1][2][3]Role
Heterocycle 1.0Substrate
(4-Methylcyclohexyl)boronic acid 2.0Radical Precursor
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ 0.02Photocatalyst
K₂S₂O₈ (Potassium Persulfate)2.0Oxidant
TFA (Trifluoroacetic acid)1.0Activator (Protonation)
DMSO / Water 4:1Solvent

Step-by-Step Procedure:

  • Setup: Combine Heterocycle, Boronic Acid, Photocatalyst, and Persulfate in a clear glass vial.

  • Solvent: Add DMSO/Water and TFA.

    • Why TFA? Protonation of the heterocycle lowers its LUMO, making it more electrophilic toward the nucleophilic alkyl radical.

  • Degas: Sparge with Nitrogen for 10 minutes (oxygen quenches the radical chain).

  • Irradiation: Place in a photoreactor (or surround with Blue LED strips) with fan cooling to maintain RT (~25-30°C).

  • Workup: Dilute with saturated NaHCO₃ (to neutralize TFA) and extract with DCM.

Data & Validation: The "Self-Validating" System

To ensure trustworthiness, every experiment should include these internal checks.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst Poisoning or Inactive BoronateMethod A: Switch base to CsF (2 equiv) or NaOtBu. Ensure water is present.[4][5] Method B: Add more TFA to ensure substrate protonation.
Protodeboronation (Ar-H) Unstable Boronic AcidAdd the boronic acid in 3 portions over 6 hours. Lower temp to 60°C.
Reduction (Ar-X

Ar-H)

-Hydride Elimination
Increase catalyst loading. Ensure RuPhos is fresh (oxidized ligand fails). Switch to SPhos Pd G3 .
Isomerization (Cis/Trans mix) Radical Mechanism LeakingMethod A: Add radical scavenger (BHT, 10 mol%) to suppress radical pathways.
Stereochemical Analysis

The (4-methylcyclohexyl) ring signals are distinct in ¹H NMR.

  • Axial Proton (geminal to aryl):

    
     ~2.5-3.0 ppm.
    
    • Trans-isomer (equatorial aryl, axial H): tt (triplet of triplets),

      
       Hz.
      
    • Cis-isomer (axial aryl, equatorial H): qt or broad multiplet, smaller

      
       values.
      

References

  • RuPhos Pd G3 Development: Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alkylboronic Acids." J. Am. Chem. Soc.[6][7][8]2014 , 136, 14027.

  • Stereospecific Coupling: Biscoe, M. R. et al.[8] "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides." J. Am. Chem. Soc.[6][7][8]2014 , 136, 5360.

  • Minisci with Boronic Acids: Baran, P. S. et al. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature2012 , 492, 95.

  • Photoredox Minisci: Molander, G. A. et al. "Photoredox-Mediated Minisci C–H Alkylation of N-Heteroarenes using Boronic Acids." Chem. Sci.2016 , 7, 5553.

  • Ligand Guide: Sigma-Aldrich/Merck. "Buchwald Precatalysts User Guide."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (4-methylcyclohexyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of crude (4-methylcyclohexyl)boronic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (4-methylcyclohexyl)boronic acid?

A1: Crude (4-methylcyclohexyl)boronic acid, like many boronic acids, can contain several process-related impurities. The most prevalent are typically:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of three boronic acid molecules. They are readily hydrolyzed back to the boronic acid in the presence of water.

  • Protodeborylated Impurity: This is the (4-methylcyclohexane) compound, resulting from the cleavage of the C-B bond during synthesis or workup.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may be present.

  • Oxidized or Polymerized Byproducts: Boronic acids can be susceptible to oxidation and polymerization, leading to complex impurity profiles.[1][2]

Q2: I tried purifying my boronic acid on a standard silica gel column and got poor results. Why?

A2: This is a very common issue. Boronic acids are Lewis acids and possess polar diol functionality, causing them to interact strongly with the acidic silanol groups on the surface of standard silica gel.[2][3] This strong interaction often leads to:

  • Significant Streaking (Tailing): The compound elutes very slowly and over a large number of fractions, resulting in poor separation.[4]

  • Irreversible Adsorption: A portion of the product may remain permanently stuck to the column, leading to low recovery.[1][5]

  • On-Column Decomposition: The acidic nature of silica can sometimes promote the degradation of sensitive boronic acids.[2] While chromatography is not impossible, it is often a method of last resort and may require specialized conditions, such as using neutral alumina or boric acid-impregnated silica.[5][6][7][8]

Q3: What is the simplest and most effective first step to purify solid, crude (4-methylcyclohexyl)boronic acid?

A3: For solid crude products, recrystallization is almost always the most efficient and scalable initial purification strategy. It is particularly effective at removing less-polar impurities and can significantly enhance purity with minimal complexity. A patent for the synthesis of the cis-isomer specifically details a successful recrystallization using a methanol/water solvent system, which serves as an excellent starting point.[9]

Q4: How can I easily remove boroxine (anhydride) impurities?

A4: Boroxines are in equilibrium with their corresponding boronic acids, and the presence of water drives the equilibrium back towards the acid form. Often, simply dissolving the crude material in a solvent mixture containing water (e.g., during an aqueous workup, extraction, or recrystallization from an aqueous solvent system) is sufficient to hydrolyze the boroxine back to the desired (4-methylcyclohexyl)boronic acid.

Purification Method Selection Guide

Choosing the right purification strategy depends on the physical state of your crude material and the nature of the impurities. This decision tree can guide your approach.

Purification_Decision_Tree start Crude (4-methylcyclohexyl)boronic acid state What is the physical state? start->state solid Solid / Crystalline Solid state->solid Solid oil Oil / Amorphous Solid state->oil Oil recrystallize Method 1: Recrystallization (High Purity Potential) solid->recrystallize Primary Method acid_base Method 2: Acid-Base Extraction (Good for polar/non-acidic impurities) solid->acid_base Alternative / If Recrystallization Fails oil->acid_base Primary Method derivatize Method 3: Diethanolamine Adduct (Excellent for oily products) oil->derivatize Alternative / If Extraction Fails chromatography Advanced: Chromatography (Last Resort) recrystallize->chromatography If impurities remain acid_base->chromatography If impurities remain derivatize->chromatography If impurities remain

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides & Experimental Protocols

Method 1: Recrystallization

Recrystallization is a powerful technique that exploits differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures.

Detailed Protocol: Recrystallization from Methanol/Water

This protocol is adapted from a documented procedure for the closely related cis-4-methylcyclohexylboronic acid.[9]

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol (e.g., 5 mL) to begin dissolving the material.

  • Heating: Gently heat the mixture to reflux (approx. 65°C) on a stirrer hotplate. Continue adding methanol portion-wise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing recovery.

  • Addition of Anti-solvent: Once fully dissolved, slowly add deionized water dropwise to the hot solution until persistent cloudiness (turbidity) is observed. Then, add a few drops of methanol to redissolve the precipitate and obtain a clear solution again. Causality: Water acts as an anti-solvent, reducing the solubility of the organic boronic acid and inducing crystallization upon cooling.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (2-8°C) for at least 1 hour. Causality: Slow cooling promotes the formation of larger, purer crystals, whereas rapid cooling can trap impurities.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold 1:5 methanol/water to rinse away soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization
Problem Probable Cause(s) Solution(s)
Product "oils out" instead of crystallizing. 1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. The melting point of the compound is lower than the solution temperature.1. Add a small amount of the primary solvent (methanol) to the hot mixture to reduce saturation, then re-cool slowly. 2. Ensure the solution cools to room temperature undisturbed before moving to an ice bath. 3. Try a different solvent system with a lower boiling point.
Low recovery of purified product. 1. Too much solvent was used for dissolution. 2. The compound has significant solubility in the cold solvent mixture. 3. The product was washed with room temperature solvent.1. Reduce the initial volume of solvent. If crystals don't form, carefully evaporate some solvent and re-cool. 2. Increase the proportion of the anti-solvent (water) in the mixture, or try a different system entirely (e.g., Toluene, Hexane/Ethyl Acetate). 3. Always wash crystals with a cold aliquot of the recrystallization solvent.
Purity does not improve significantly. 1. The impurity has very similar solubility properties to the product. 2. The crystals formed too quickly, trapping impurities.1. A different purification method, such as acid-base extraction, may be necessary. 2. Repeat the recrystallization process (a "double recrystallization"). Ensure very slow cooling.
Method 2: Acid-Base Extraction

This technique leverages the weakly acidic nature of the boronic acid functional group (pKa ~9) to separate it from neutral or basic impurities. The boronic acid is converted to its water-soluble boronate salt, which partitions into an aqueous phase.

Acid_Base_Workflow cluster_org Organic Phase (e.g., EtOAc) cluster_aq Aqueous Phase A 1. Dissolve Crude Material C 3. Extract with Base (e.g., 1M NaOH) Boronic Acid -> Boronate Salt A->C 2. Add Base D 4. Separate Layers (Contains Neutral/Basic Impurities) G 7. Extract Boronic Acid (x3) H 8. Dry (Na2SO4), Filter, & Evaporate G->H I Pure Product H->I C->D E 5. Wash with Organic Solvent (Removes residual impurities) C->E F 6. Acidify to pH ~2 (e.g., 1M HCl) E->F F->G

Caption: Workflow for Acid-Base Extraction Purification.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude boronic acid in an organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) in a separatory funnel.

  • Basic Extraction: Add an equal volume of a 1-2 M aqueous solution of a base (e.g., NaOH, K₂CO₃) and shake the funnel vigorously, venting frequently.[3][4] The boronic acid will be deprotonated to its salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Organic Wash (Optional but Recommended): Extract the organic layer one more time with the basic solution to ensure complete transfer of the boronic acid. Combine the aqueous layers.

  • Aqueous Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral or basic impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1-2 M acid (e.g., HCl) with stirring until the pH is acidic (pH ~2-3, check with pH paper). The water-insoluble boronic acid should precipitate as a solid or oil.

  • Product Extraction: Extract the acidified aqueous layer three times with fresh portions of an organic solvent (e.g., EtOAc). The purified boronic acid will now move back into the organic phase.

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction
Problem Probable Cause(s) Solution(s)
An emulsion forms at the interface. 1. The solutions were shaken too vigorously. 2. High concentration of solutes.1. Gently swirl or invert the funnel instead of shaking. 2. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. 3. If persistent, filter the entire mixture through a pad of Celite.
Product does not precipitate upon acidification. 1. The boronic acid has some water solubility. 2. Insufficient acidification.1. Proceed directly to extraction with an organic solvent (Step 7); precipitation is not always required. 2. Add more acid and re-check the pH. Ensure the solution is thoroughly mixed.
Final product is still impure. 1. The impurity is also acidic and was co-extracted. 2. Incomplete separation of layers.1. This method is not suitable for separating from other acidic compounds.[1][2] Consider derivatization or chromatography. 2. Be careful to make clean cuts when separating the layers. Perform an extra wash step (Step 5).
Method 3: Derivatization with Diethanolamine

This elegant method involves reacting the boronic acid with diethanolamine to form a stable, often highly crystalline, five-membered ring adduct.[1][2][10] This adduct can be easily isolated by filtration, leaving many impurities behind in the solvent. The pure boronic acid is then liberated by treatment with acid.

Detailed Protocol: Diethanolamine Adduct Formation & Liberation
  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether, toluene). Add one equivalent of diethanolamine. Stir the mixture at room temperature. The crystalline adduct often precipitates from the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove soluble impurities.

  • Liberation of Boronic Acid: Suspend the diethanolamine adduct in an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl). Stir vigorously until the solid dissolves. The acid protonates the diethanolamine, breaking the adduct and releasing the free boronic acid into the organic layer.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers, and wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure product.

Troubleshooting Derivatization
Problem Probable Cause(s) Solution(s)
The diethanolamine adduct does not precipitate. 1. The adduct is soluble in the chosen solvent. 2. The boronic acid is too polar.[1][2]1. Slowly add a non-polar anti-solvent (e.g., hexanes, heptane) to induce precipitation. 2. Remove the solvent under reduced pressure and attempt to triturate the resulting residue with a non-polar solvent. 3. This method may not be suitable for this specific substrate; consider acid-base extraction.
Incomplete liberation of the free boronic acid. 1. Insufficient acid was used. 2. Insufficient stirring or reaction time.1. Check the pH of the aqueous layer and add more acid if necessary. 2. Ensure vigorous stirring to facilitate the biphasic reaction. Allow to stir for at least 1-2 hours.
References
  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2015). ResearchGate. [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange. [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. [Link]

  • HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025). Reddit. [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). WordPress.com. [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Waters. [Link]

  • Crystallization of Aryl-PinB boronic ester : r/Chempros - Reddit. (2026). Reddit. [Link]

  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents. (n.d.).
  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (n.d.). Supporting Information. [Link]

  • 4-Methylcyclohexene-1-boronic Acid Pinacol Ester | CAS 865869-26-7 - American Elements. (n.d.). American Elements. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). University of Rochester Chemistry Department. [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). MDPI. [Link]

  • Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

Sources

storage conditions to prevent dehydration of boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organoboron Stability & Handling Status: Operational | Ticket ID: B-OH-2024

Introduction: The "Variable Melting Point" Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common frustration in boron chemistry: a boronic acid reagent that no longer matches its certificate of analysis. Perhaps the melting point is off by 20°C, or the stoichiometry in your Suzuki coupling is yielding inconsistent results.

The Diagnosis: Your boronic acid has likely dehydrated into a boroxine (a cyclic trimer anhydride).[1][2][3]

This guide provides the mechanistic understanding, storage protocols, and recovery workflows to manage the equilibrium between boronic acids and their anhydrides.

Part 1: The Core Mechanism (Why is this happening?)

Boronic acids (


) are not static molecules.[2][4] They exist in a dynamic equilibrium with their dehydrated trimer form, the boroxine (

). This transformation is reversible and governed by thermodynamics.
  • Dehydration (Forward Reaction): Driven by Entropy (

    
    ).[2] The release of 3 water molecules for every 1 boroxine ring formed is entropically favorable.[2] Heat and vacuum drive this process.[5]
    
  • Hydrolysis (Reverse Reaction): Driven by Enthalpy (

    
    ). The formation of B-O-H hydrogen bonds is energetically favorable. Adding water or cooling the system pushes the equilibrium back to the monomer.
    
Visualizing the Equilibrium

BoronicEquilibrium Fig 1. The reversible dehydration equilibrium. Storage conditions determine the dominant species. Monomer Boronic Acid 3 R-B(OH)₂ Boroxine Boroxine (Trimer) (RBO)₃ + 3 H₂O Monomer->Boroxine HEAT / VACUUM / DESICCATION (Entropy Driven) Boroxine->Monomer WATER / COLD (Enthalpy Driven)

Part 2: Storage Best Practices (Prevention)

The standard laboratory instinct—"Store in a desiccator to keep dry"—is incorrect for maintaining boronic acid monomers. Aggressive desiccation removes the water vapor required to maintain the monomeric state, shifting the equilibrium toward the boroxine.

However, excessive moisture can lead to protodeboronation (C-B bond cleavage), especially in heteroaryl boronic acids.

The "Goldilocks" Protocol:

ParameterRecommended ConditionTechnical Rationale
Temperature Refrigerated (2–8°C) or -20°C Low temperature kinetically slows dehydration and thermodynamically favors the monomer (exothermic hydration).
Atmosphere Tightly Sealed Vial (Ambient Air)Prevents the loss of structural water (preventing boroxine) while blocking excess external moisture (preventing protodeboronation).
Desiccant Avoid (for Monomers)Storing over

or strong desiccants actively strips water, forcing conversion to boroxine [1].
Inert Gas Optional (Argon/Nitrogen)Useful for preventing oxidation (C-OH formation), but has little effect on dehydration equilibrium.

Critical Warning: If you are storing 2-pyridyl or 2-heterocyclic boronic acids, these are prone to rapid protodeboronation. Store these at -20°C strictly.

Part 3: Troubleshooting & Diagnostics

How do you know if your reagent has degraded?

Diagnostic Workflow

Diagnostics Fig 2. Diagnostic logic for identifying boroxine contamination. Start User Observation: Inconsistent MP or Stoichiometry CheckMP Check Melting Point (MP) Start->CheckMP Decision1 MP Result? CheckMP->Decision1 Sharp Sharp MP (Matches Lit) Decision1->Sharp Matches Monomer Broad Broad/Depressed MP (or Matches Boroxine) Decision1->Broad Variable NMR Run 1H-NMR in DMSO-d6 + D2O Broad->NMR Result Boroxine Contamination Confirmed NMR->Result Action ACTION: Calculate Molarity based on Boron Content OR Rehydrate Result->Action

The NMR Signature
  • 1H NMR: In dry solvents (

    
    ), boroxines may show distinct peaks. However, adding 
    
    
    
    usually hydrolyzes the boroxine in the NMR tube, making it look like the monomer.
    • Tip: If the spectrum looks perfect in

      
       but the solid melts wrongly, you have a boroxine that hydrolyzed during analysis.
      
  • 11B NMR: Boronic acids typically appear around 28–32 ppm . Boroxines are similar but often broader or slightly shifted depending on the solvent.

Part 4: Recovery Protocols (The Fix)

If your boronic acid has turned into a hard, horny solid (boroxine) and you need the monomer for precise characterization:

Method A: Aqueous Recrystallization (Standard)
  • Dissolve: Dissolve the sample in a minimum amount of hot water (or a water/methanol, water/acetone mixture).

  • Cool: Allow the solution to cool slowly to room temperature, then 4°C.

  • Filter: Collect the crystals.

  • Dry: Air dry at ambient temperature. Do not dry in a vacuum oven at high heat, or you will re-dehydrate it immediately [2].

Method B: The "Just Use It" Approach (Practical)

For most Suzuki-Miyaura couplings, the boroxine is chemically competent . Under the basic, aqueous conditions of the reaction (


), the boroxine hydrolyzes rapidly in situ to the active boronic acid species.
  • Adjustment: You must adjust your stoichiometry.

    • Boronic Acid MW:

      
      
      
    • Boroxine MW:

      
      
      
    • Correction: Calculate moles based on Boron equivalents , not mass.

FAQ: Frequently Asked Questions

Q: Can I use a vacuum oven to dry my boronic acid after purification? A: Proceed with extreme caution. Vacuum + Heat is the industrial method for making boroxines. If you must dry it, use a vacuum desiccator at room temperature for a short duration, or air dry.

Q: My sample is a "sticky gum" instead of a powder. Is it ruined? A: Not necessarily. Many boronic acids are waxy. However, this can also indicate a mixture of monomer and trimer (boroxine) preventing crystal lattice formation. Try Method A (Recrystallization) to reset the form.

Q: Why does the melting point vary so much in literature? A: Literature values are notoriously unreliable for boronic acids because the melting point recorded depends on the rate of heating. Fast heating might show the monomer MP; slow heating allows dehydration in the capillary, showing the boroxine MP [3].

References

  • Hall, D. G. (Ed.).[6][7][8] (2011).[6][9][10] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[6][7] Wiley-VCH.[6][8]

  • Santini, R., et al. (2009). "Scavengers and Reagents for Boronic Acid Purification." Journal of Organic Chemistry.

  • IUPAC. (2005). "Nomenclature of Organic Chemistry (The Blue Book)." IUPAC Recommendations.

Sources

minimizing beta-hydride elimination in (4-methylcyclohexyl)boronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Minimizing


-Hydride Elimination in (4-Methylcyclohexyl)boronic Acid Coupling
From:  Dr. Alex V., Senior Application Scientist
To:  Chemical Development Team
Date:  October 26, 2025

Executive Summary

Coupling secondary alkylboronic acids, such as (4-methylcyclohexyl)boronic acid , presents a distinct challenge in cross-coupling chemistry: the competition between productive reductive elimination and deleterious


-hydride elimination . Unlike aryl-aryl couplings, the 

-hybridized center attached to palladium possesses

-hydrogens prone to syn-elimination, leading to alkene side products (4-methylcyclohexene isomers), hydrodehalogenated arenes, and stereochemical scrambling.

This guide outlines the mechanistic root causes and provides field-proven protocols to suppress this pathway, ensuring high yields and stereochemical fidelity.

Part 1: The Mechanistic Battlefield

To solve the problem, we must visualize the competition at the molecular level. The critical junction occurs after transmetallation, where the palladium center is bound to the cyclohexyl ring.

Figure 1: The Kinetic Competition This diagram illustrates the divergence between the desired pathway (Reductive Elimination) and the failure mode (


-Hydride Elimination).

G Transmet Pd(II)-Cyclohexyl Intermediate RedElim Reductive Elimination (Fast with Bulky Ligands) Transmet->RedElim k_re > k_elim BetaElim β-Hydride Elimination (Syn-Coplanar) Transmet->BetaElim k_elim > k_re Product Coupled Product (Retention of Configuration) RedElim->Product Hydride H-Pd-Alkene Species BetaElim->Hydride SideProd Alkene Byproducts + Reduced Arene Hydride->SideProd

Caption: Kinetic competition between productive C-C bond formation (green) and destructive


-hydride elimination (red).

Part 2: Troubleshooting & Optimization (Q&A)

Q1: I am observing significant amounts of 4-methylcyclohexene and the reduced aryl halide. Why is this happening?

Diagnosis: This is the classic signature of


-hydride elimination. The rate of reductive elimination (

) is too slow relative to

-hydride elimination (

). Technical Fix: You must accelerate

.
  • Ligand Selection: Switch to bulky, electron-rich phosphines. The steric bulk forces the palladium center to undergo reductive elimination to relieve strain.

    • Recommendation: SPhos or RuPhos (Buchwald ligands) are the industry standards for secondary alkyl couplings.

    • Advanced Option: AntPhos has been specifically designed to suppress

      
      -hydride elimination in sterically demanding cycloalkyl couplings by creating a rigid pocket around the Pd center [1].
      
  • Protocol Adjustment: Increase the catalyst loading slightly (to 2-5 mol%) to ensure the active cycle outcompetes decomposition.

Q2: My reaction stalls with low conversion, even though I see some product.

Diagnosis: Secondary alkylboronic acids suffer from slow transmetallation due to the steric hindrance of the cyclohexyl ring. If transmetallation is slower than catalyst decomposition, the reaction dies. Technical Fix: Promote transmetallation without triggering elimination.

  • Base/Water System: Use

    
      in toluene or dioxane. The water is critical (typically 5-10% v/v or using the hydrate base). It forms the reactive boronate species necessary for transmetallation [2].
    
  • Stoichiometry: Use an excess of the boronic acid (1.5 – 2.0 equiv). Secondary alkylboronic acids are prone to protodeboronation (losing the boron group entirely); excess reagent compensates for this loss.

Q3: I am getting a mixture of cis/trans isomers. How do I maintain stereochemistry?

Diagnosis: Stereochemical scrambling occurs via reversible


-hydride elimination. The Pd-H species can re-insert into the alkene, potentially on the opposite face or at a different position ("chain walking").
Technical Fix: 
  • Lock the Mechanism: Suzuki coupling of boronic acids typically proceeds with retention of configuration at the carbon attached to boron. To preserve this, reductive elimination must be instantaneous.

  • Ligand: Use CPhos or SPhos . These ligands are sufficiently bulky to disfavor the formation of the coplanar transition state required for

    
    -hydride elimination.
    
Q4: Should I switch to Nickel catalysis?

Analysis: While Nickel is superior for alkyl halide electrophiles (due to a higher energy barrier for


-hydride elimination), Palladium remains the metal of choice for alkyl boronic acids [3]. Nickel systems often struggle with the transmetallation of boronic acids unless specific photoredox or dual-catalytic conditions are used. Stick to Pd-SPhos or Pd-AntPhos for this specific substrate class.

Part 3: Optimized Experimental Protocol

Workflow: Pd-Catalyzed Coupling of (4-Methylcyclohexyl)boronic Acid Objective: Maximize yield while retaining stereochemistry.

ComponentSpecificationRationale
Catalyst Precursor Pd(OAc)₂ (2-5 mol%)Generates active Pd(0) in situ.
Ligand SPhos (4-10 mol%)Bulky biaryl backbone accelerates reductive elimination over

-elimination.
Ratio 1:2 (Pd:Ligand)Ensures active mono-ligated Pd(0) species is stabilized.
Solvent Toluene/Water (20:1)Biphasic system dissolves organics while water activates the boron.
Base K₃PO₄ (3.0 equiv)Mild enough to prevent side reactions, strong enough for activation.
Temperature 80°C - 100°CHigh enough for transmetallation; SPhos protects Pd from thermal death.
Step-by-Step Procedure:
  • Charge: In a reaction vial, add the aryl halide (1.0 equiv), (4-methylcyclohexyl)boronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

  • Solvent: Add Toluene (0.2 M concentration relative to halide).

  • Base: Add K₃PO₄ (3.0 equiv) and deionized water (5% v/v of total solvent volume). Note: Alternatively, use K₃PO₄·H₂O and anhydrous toluene.

  • Degas: Sparge with Argon or Nitrogen for 5 minutes. Oxygen promotes rapid protodeboronation of alkylboronic acids.

  • Heat: Seal and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Part 4: Alternative Strategy (The "Nuclear Option")

If the boronic acid fails due to instability or persistent elimination, convert the boronic acid to a Potassium Trifluoroborate (


) .

Why? Trifluoroborates are air-stable and release the active boronic acid slowly ("slow release"), keeping the concentration of the vulnerable free acid low and reducing side reactions like protodeboronation [4].

Protocol Modification:

  • Substrate: Potassium (4-methylcyclohexyl)trifluoroborate.

  • Conditions: Use RuPhos precatalyst, CPME/Water solvent system.

References

  • Tang, W., et al. (2014).[1] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Link

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link

  • Fu, G. C., et al. (2002).[3][4] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.[2] Link

  • Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link

Sources

removing boroxine byproducts from (4-methylcyclohexyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of (4-methylcyclohexyl)boronic acid, with a specific focus on the removal of its common byproduct, the corresponding boroxine.

Introduction: The Boronic Acid-Boroxine Equilibrium

Boronic acids, such as (4-methylcyclohexyl)boronic acid, exist in a dynamic equilibrium with their corresponding cyclic anhydrides, known as boroxines.[1] A boroxine is formed from the dehydration of three boronic acid molecules. This equilibrium is reversible and highly sensitive to the presence of water; anhydrous conditions favor boroxine formation, while the presence of water drives the equilibrium back towards the desired boronic acid.[1]

This inherent tendency to form boroxines is a frequent cause of impurity in boronic acid samples, which can complicate characterization and adversely affect reaction stoichiometry and kinetics. This guide provides practical, field-proven methods to identify, remove, and prevent boroxine formation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is a boroxine and why is it present in my (4-methylcyclohexyl)boronic acid sample?

A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is the cyclic trimer anhydride of a boronic acid. Its presence is a result of the reversible dehydration of three molecules of (4-methylcyclohexyl)boronic acid. This process can occur gradually during storage, upon heating, or if the compound is handled under strictly anhydrous conditions.[1]

Q2: How can I detect the presence of boroxine in my sample?

The presence of boroxine can be confirmed using several analytical techniques:

  • ¹¹B NMR Spectroscopy: This is one of the most direct methods. Boronic acids and their corresponding boroxines have distinct chemical shifts. For alkylboronic acids, the monomeric acid typically appears around ~30 ppm, while the boroxine is shifted slightly downfield to ~33 ppm.[2][3]

  • ¹H NMR Spectroscopy: Boroxine formation leads to a more complex or broadened ¹H NMR spectrum compared to the pure boronic acid. To simplify the spectrum and confirm the presence of boroxine, you can add a drop of a coordinating solvent like deuterated methanol (CD₃OD) to the NMR tube. This will break up the boroxine into the monomeric acid-solvent adduct, resulting in sharper, cleaner signals.

  • Mass Spectrometry: In the mass spectrum, the boroxine will appear as a higher molecular weight species corresponding to the trimer of the boronic acid minus three water molecules.

Q3: Will the presence of boroxine affect my subsequent reaction (e.g., a Suzuki-Miyaura coupling)?

Yes, it can. While some boroxines can act as competent coupling partners, the stoichiometry of your reaction will be incorrect if you weigh out a sample containing boroxine and assume it is 100% pure boronic acid. This can lead to lower yields and a more complex product mixture due to unreacted starting materials. For reproducible and high-yielding results, it is crucial to use pure boronic acid.

Q4: Is it possible to prevent boroxine formation during storage?

While complete prevention is difficult due to the dynamic equilibrium, you can minimize boroxine formation by storing (4-methylcyclohexyl)boronic acid in a tightly sealed container in a cool, dry place. Avoid prolonged exposure to high temperatures or deeply anhydrous conditions. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Part 2: Troubleshooting and Purification Protocols

This section details step-by-step methods to remove boroxine impurities and isolate pure (4-methylcyclohexyl)boronic acid.

Issue 1: My NMR spectrum shows broad peaks, suggesting boroxine contamination.

This is a classic sign of boroxine presence. The most straightforward approach is to hydrolyze the boroxine back to the boronic acid and then purify the product.

Solution: Hydrolysis Followed by Recrystallization

This method leverages the boronic acid-boroxine equilibrium by adding water to drive the reaction toward the monomeric acid, which is then purified. A specific procedure for recrystallizing (4-methylcyclohexyl)boronic acid has been documented, proving its efficacy.[4]

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude (4-methylcyclohexyl)boronic acid containing boroxine in a minimal amount of a hot alcohol solvent, such as methanol or ethanol.[4]

  • Hydrolysis: While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy. The addition of water facilitates the hydrolysis of the boroxine.

  • Redissolution: If the solution becomes excessively cloudy, add a small amount of hot alcohol until the solution is clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent (the same alcohol/water ratio used for crystallization).

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Summary Table

MethodPrincipleProsCons
RecrystallizationShifts equilibrium to boronic acid with water; purification by solubilitySimple, effective for crystalline solids, scalablePotential for product loss in the mother liquor
Acid-Base ExtractionConverts acidic boronic acid to a water-soluble salt, separating from neutral impuritiesExcellent for removing non-acidic impurities, high recoveryLess effective if impurities are also acidic
DEA Adduct FormationForms a stable, crystalline adduct for isolation; subsequent release of pure acidCan yield very high purity productMulti-step, more laborious, introduces other reagents
Issue 2: My sample contains significant non-polar impurities in addition to boroxine.

When other organic impurities are present, a simple recrystallization may not be sufficient. An extractive workup is a powerful technique to separate the weakly acidic boronic acid from neutral compounds.[5][6]

Solution: Acid-Base Extraction

This technique exploits the acidic nature of the B(OH)₂ group. By treating the crude mixture with a base, the boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase, leaving non-polar impurities in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude (4-methylcyclohexyl)boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1-2 M NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers. The non-polar impurities will remain in the organic layer.[6]

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the pure boronic acid.

  • Extraction of Pure Product: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified (4-methylcyclohexyl)boronic acid.

G cluster_0 Acid-Base Extraction Workflow A Crude Product in Organic Solvent (e.g., Ether) B Add Aqueous Base (NaOH) & Shake in Separatory Funnel A->B C Organic Layer: Neutral Impurities B->C Separate Layers D Aqueous Layer: Sodium Boronate Salt B->D Separate Layers E Acidify with HCl to pH ~2-3 D->E F Extract with Fresh Organic Solvent E->F G Organic Layer: Pure Boronic Acid F->G Separate Layers H Aqueous Layer: Salts F->H Separate Layers I Dry (MgSO4) & Concentrate G->I J Purified (4-methylcyclohexyl)boronic acid I->J

Caption: Workflow for purifying boronic acids via acid-base extraction.

Issue 3: My product is still impure after recrystallization and extraction.

For challenging purifications where high purity is paramount, conversion to a diethanolamine (DEA) adduct provides an excellent, though more involved, alternative.[7][8]

Solution: Purification via Diethanolamine Adduct Formation

This method involves the reaction of the boronic acid with diethanolamine to form a stable, tetracoordinate boron adduct. These adducts are often highly crystalline and can be easily separated from impurities by filtration. The pure boronic acid is then regenerated by acidic hydrolysis.[9]

Experimental Protocol: DEA Adduct Formation & Hydrolysis

  • Adduct Formation: Dissolve the crude (4-methylcyclohexyl)boronic acid in diethyl ether. Add a slight molar excess (1.1 equivalents) of diethanolamine. Stir the mixture at room temperature. The DEA adduct will typically precipitate as a white solid.[9]

  • Isolation: After stirring for about 30-60 minutes, collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Hydrolysis (Liberation of Boronic Acid): Suspend the filtered DEA adduct in a biphasic mixture of diethyl ether and aqueous acid (e.g., 1 M HCl). Stir vigorously until all the solid has dissolved. The DEA will be protonated and move into the aqueous phase, while the pure boronic acid will be in the ether layer.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure (4-methylcyclohexyl)boronic acid.

G cluster_1 Purification via DEA Adduct A Crude Boronic Acid in Diethyl Ether B Add Diethanolamine (DEA) A->B C Precipitation of Crystalline DEA Adduct B->C D Filter & Wash with Ether C->D E Pure DEA Adduct D->E F Suspend in Ether & 1M HCl E->F G Pure Boronic Acid in Ether Layer F->G Separate Layers H Aqueous Layer (Protonated DEA) F->H Separate Layers I Separate, Dry & Concentrate Ether G->I J High Purity Boronic Acid I->J

Caption: Purification workflow using transient diethanolamine derivatization.

References

  • Reddit. (2017). Purification of boronic acids? [Online discussion]. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Online discussion]. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. [Online discussion]. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Available at: [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. Available at: [Link]

  • Dennis G. Hall (Editor). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]

  • Sun, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. Available at: [Link]

  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 56-63. Available at: [Link]

  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. ScienceDirect. Available at: [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • Google Patents. (2021). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]

  • Tokunaga, Y., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. [Online discussion]. Available at: [Link]

  • Taylor, M. (n.d.). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto. Available at: [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • Oreate AI. (2026). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. Oreate AI Blog. Available at: [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

  • Diva Portal. (n.d.). Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

  • Organic Syntheses. (n.d.). boronic esters. Available at: [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Online discussion]. Available at: [Link]

  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Available at: [Link]

  • Smith, A. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15061–15067. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]

  • Molecules. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • G-Biosciences. (n.d.). Immobilized boronic acid resin for the purification of small molecules. Available at: [Link]

Sources

avoiding homocoupling side reactions with cycloalkyl boronates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Homocoupling Side Reactions with Cycloalkyl Boronates

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Executive Summary: The "Secondary Alkyl" Challenge

Coupling cycloalkyl boronates (secondary alkyls) is kinetically distinct from aryl-aryl couplings. The increased steric bulk at the carbon-boron bond significantly retards the transmetallation step.

When transmetallation is slow, the activated boronate species accumulates in solution. If oxygen is present, or if the catalyst cycle stalls, this species undergoes oxidative homocoupling (


) or protodeboronation (

) instead of the desired cross-coupling.

The Golden Rule: To stop homocoupling, you must accelerate transmetallation (via ligand choice) and limit the standing concentration of activated boronate (via slow addition).

Diagnostic Workflow

Before changing your conditions, confirm the side reaction. Users often confuse homocoupling with protodeboronation or


-hydride elimination.

DiagnosticFlow Start Low Yield Detected Analyze Analyze Crude Mixture (GC/LC-MS) Start->Analyze R_R Dimer Found (R-R) (Cycloalkyl-Cycloalkyl) Analyze->R_R Ar_Ar Dimer Found (Ar-Ar) (Halide-Halide) Analyze->Ar_Ar R_H Reduced Species (R-H) (Protodeboronation) Analyze->R_H Alkene Alkene Found (Beta-Hydride Elimination) Analyze->Alkene Sol_RR CAUSE: Oxidative Coupling FIX: Degas solvent + Slow Addition R_R->Sol_RR Sol_ArAr CAUSE: Disproportionation FIX: Increase Catalyst Loading or Switch to Pd(0) source Ar_Ar->Sol_ArAr Sol_RH CAUSE: Hydrolysis FIX: Use Anhydrous Base (K3PO4) or Reduce Water R_H->Sol_RH Sol_Alk CAUSE: Slow Reductive Elimination FIX: Use Bulky Ligand (RuPhos) to speed up cycle Alkene->Sol_Alk

Figure 1: Diagnostic Logic Tree. Identify the specific byproduct to select the correct remediation strategy.

Technical Support Q&A

Issue 1: "I see significant Cycloalkyl-Cycloalkyl ( ) dimer."

Q: Why is this happening? A: This is Oxidative Homocoupling . It requires an oxidant (usually atmospheric oxygen) to couple two boronate species. Because cycloalkyl boronates transmetallate slowly, they "wait" in the solution longer, increasing the probability of interacting with oxygen.

Troubleshooting Protocol:

  • Rigorous Degassing: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 minutes before adding the catalyst.

  • Slow Addition: Do not add the boronate all at once. Use a syringe pump to add the boronate solution dropwise over 1–2 hours. This keeps the concentration of "free" boronate low, statistically favoring the reaction with the Pd-Ar species (Cross-Coupling) over self-reaction.

  • Check Stoichiometry: Ensure you are using an excess of the boronate (1.5 equiv) to account for some loss, but only if adding slowly.

Issue 2: "My reaction stalls, and I see the unreacted cyclic boronate."

Q: Is the catalyst dead? A: Likely, yes. This is often due to Pd Black formation . Secondary alkyls require electron-rich, bulky phosphine ligands to stabilize the Pd(0) species. Standard ligands like


 or dppf are often ineffective here.

Recommended System: Switch to RuPhos-Pd-G3 or XPhos-Pd-G3 .

  • Why? These Buchwald precatalysts generate the active Pd(0) species immediately. The bulky biaryl phosphine (RuPhos) creates a protective "pocket" around the palladium, facilitating the difficult oxidative addition and preventing catalyst decomposition.

Issue 3: "I see the cycloalkane ( ) instead of the product."

Q: Is this homocoupling? A: No, this is Protodeboronation . The carbon-boron bond is cleaved by a proton source (water or acidic protons on the substrate) before it can react with the palladium.

Troubleshooting Protocol:

  • Base Selection: Switch from carbonate bases (

    
    , 
    
    
    
    ) to Potassium Phosphate (
    
    
    )
    .
  • Water Control: While Suzuki couplings usually require some water, cycloalkyl boronates are sensitive. Use anhydrous solvents and add a controlled amount of water (e.g., 2–5 equiv) or use

    
     (monohydrate) suspended in anhydrous toluene/THF.
    

Mechanistic Visualization

Understanding where the cycle fails is critical for troubleshooting.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with RuPhos RedElim->Pd0 Boronate Cycloalkyl Boronate (Activated) Boronate->TransMet Slow due to Sterics HomoCoup HOMOCOUPLING (R-R Byproduct) Boronate->HomoCoup If O2 present Oxygen O2 / Oxidant Oxygen->HomoCoup

Figure 2: The Competition. The "Slow Transmetallation" step (red node) creates a bottleneck, allowing Oxygen to hijack the boronate for Homocoupling.

Standard Operating Procedure (SOP)

Protocol: RuPhos-Mediated Coupling of Cycloalkyl Boronates Use this protocol to minimize homocoupling and


-hydride elimination.
ParameterRecommendationRationale
Pre-Catalyst RuPhos-Pd-G3 (2–5 mol%)Rapid activation; bulky ligand prevents

-elimination.
Solvent Toluene/Water (10:1) or THFToluene is non-polar, reducing protodeboronation rates.
Base

(3.0 equiv)
Mild enough to prevent rapid hydrolysis; buffers pH.
Temperature 80°C – 100°CHigh temp needed to overcome steric barrier of transmetallation.
Addition Slow Addition Add boronate over 60 mins via syringe pump.

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), RuPhos-Pd-G3 (0.02 equiv), and

    
     (3.0 equiv).
    
  • Seal and purge with Argon/Nitrogen (3x vacuum/backfill cycles).

  • Add anhydrous Toluene and degassed water (ratio 10:1) via syringe.

  • Heat to 80°C.

  • Critical Step: Dissolve the Cycloalkyl Boronate (1.5 equiv) in a separate, degassed vial of Toluene. Draw into a syringe.

  • Add the boronate solution dropwise to the hot reaction mixture over 1 hour.

  • Stir for an additional 2–4 hours.

Reference Data: Ligand Performance

Comparison of phosphine ligands for secondary alkyl coupling.

LigandSteric BulkElectron RichnessSuitability for CycloalkylsNotes
RuPhos HighVery HighExcellent Best general purpose for secondary alkyls.
SPhos HighHighGoodGood alternative, sometimes better for heteroaryls.

MediumHighPoorProne to

-hydride elimination side reactions.

LowLowFail Ineffective for hindered alkyls.

References

  • Protodeboronation vs. Coupling Title: "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways" Source: Journal of the American Chemical Society (PubMed) URL:[Link]

  • General Suzuki Coupling Guide Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide" Source: Yoneda Labs URL:[Link]

Validation & Comparative

Definitive Guide to Distinguishing (4-methylcyclohexyl)boronic Acid Isomers via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the stereochemical assignment of (4-methylcyclohexyl)boronic acid isomers using 13C NMR spectroscopy. This analysis relies on established conformational principles, specifically the gamma-gauche effect , to distinguish between the cis and trans diastereomers.

Executive Summary

Objective: To provide a robust, data-driven methodology for differentiating cis- and trans-(4-methylcyclohexyl)boronic acid using 13C NMR chemical shifts. Core Principle: The distinction relies on the Gamma-Gauche Effect . In 1,4-disubstituted cyclohexanes, an axial substituent induces a significant upfield shift (shielding) on the


-carbons (C3/C5) compared to an equatorial substituent.
Quick Decision: 
  • Trans Isomer (Diequatorial): Ring carbons C3 and C5 appear downfield (typically >30 ppm ).

  • Cis Isomer (Equatorial-Axial): Ring carbons C3 and C5 appear upfield (typically <25 ppm ) due to the axial boronic acid group.

Theoretical Framework: Conformational Analysis

To interpret the NMR data, one must understand the preferred conformations of the isomers. The cyclohexane ring adopts a chair conformation to minimize steric strain.

Thermodynamic Preferences (A-Values)

The "A-value" represents the energetic cost of placing a substituent in an axial position versus an equatorial one.

  • Methyl Group (-CH3): A-value

    
     1.70 kcal/mol.
    
  • Boronic Acid Group (-B(OH)2): The C-B bond is longer (

    
     1.57 Å) than a C-C bond, reducing 1,3-diaxial interactions. Consequently, the boronic acid group has a smaller effective steric bulk than a methyl group in terms of A-value.
    
Isomer Conformations
  • Trans Isomer (1,4-trans):

    • Configuration: Both substituents can be equatorial (e,e) or both axial (a,a).

    • Preferred Conformer: Diequatorial (e,e) . This is the thermodynamically stable form (

      
      ).
      
  • Cis Isomer (1,4-cis):

    • Configuration: One substituent is equatorial, the other is axial (e,a).

    • Preferred Conformer: The bulkier group (Methyl) stays Equatorial , forcing the Boronic Acid group Axial .

    • Result: The cis isomer exists predominantly with an Axial Boron .

13C NMR Data Comparison

The following table summarizes the diagnostic chemical shifts. Note that the carbon directly attached to Boron (C1) is often broad or invisible due to the quadrupolar moment of the


B nucleus (

) and

B (

), which induces efficient spin-spin relaxation.
Table 1: Diagnostic 13C NMR Shifts (ppm)
Carbon PositionTrans Isomer (e,e)Cis Isomer (e,a)Mechanistic Explanation
C1 (C-B) ~28 - 35 (Broad)~20 - 26 (Broad)Axial Shielding: Axial substituents generally resonate upfield of equatorial ones.
C2 / C6 ~29 - 31~29 - 31Minimal difference; both adjacent to C-B.
C3 / C5 ~35 - 37 ~22 - 26 PRIMARY DIAGNOSTIC: In the cis isomer, the axial Boron exerts a

-gauche shielding effect on these carbons.
C4 (C-Me) ~32 - 34~32 - 34Methyl is equatorial in both preferred conformers.
Methyl (-CH3) ~22 - 23~22 - 23Methyl remains equatorial in both; shift is consistent.

Note on C1 Detection: The C-B signal is often extremely broad. If unobservable, rely exclusively on the sharp signals of C3/C5 and the Methyl group for assignment.

Experimental Protocol

To ensure accurate data acquisition, particularly for the quadrupolar-broadened C-B carbon, follow this protocol.

Sample Preparation
  • Solvent: Use CDCl3 (Deuterated Chloroform) or CD3OD (Methanol-d4). Methanol-d4 can reduce boronic acid aggregation (formation of boroxines).

  • Concentration: Prepare a concentrated solution (>20 mg/0.6 mL ) to improve the signal-to-noise ratio for the broadened C1 peak.

  • Additives: If peaks are overly broad due to boroxine formation, add 1-2 drops of D2O to hydrolyze anhydrides back to the free acid.

Instrument Parameters (13C NMR)
  • Frequency: 100 MHz or higher (400 MHz+ proton frequency recommended).

  • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary C1 relaxes slowly; a longer delay ensures quantitative integration if needed, though peak height is the priority here.

  • Line Broadening (LB): Apply 1.0 - 3.0 Hz exponential multiplication during processing to improve the signal-to-noise ratio of the broad C-B resonance.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for assigning the stereochemistry of the product based on the acquired NMR data.

NMR_Assignment Start Acquire 13C NMR Spectrum (Decoupled) CheckMe Step 1: Locate Methyl (-CH3) Peak (~22-23 ppm) Start->CheckMe CheckRing Step 2: Identify Ring Carbons C3 & C5 (Look for symmetry-equivalent signals) CheckMe->CheckRing Decision What is the Chemical Shift of C3/C5? CheckRing->Decision Trans Shift > 30 ppm (Downfield) Decision->Trans Deshielded Cis Shift < 26 ppm (Upfield) Decision->Cis Shielded ConclusionTrans TRANS Isomer (Diequatorial Conformation) No Gamma-Gauche Shielding Trans->ConclusionTrans ConclusionCis CIS Isomer (Me-Equatorial, B-Axial) Strong Gamma-Gauche Shielding Cis->ConclusionCis

Caption: Decision tree for stereochemical assignment of (4-methylcyclohexyl)boronic acid using C3/C5 chemical shifts.

References

  • Hall, L. D. (1964). "Nuclear Magnetic Resonance Spectroscopy. Conformational Analysis of Cyclohexane Derivatives." Journal of Chemical Education. Link

  • Dalling, D. K., & Grant, D. M. (1967). "Carbon-13 magnetic resonance.[1][2][3][4] IX. The methylcyclohexanes." Journal of the American Chemical Society. Link

  • Singleton, D. A., & Martinez, J. P. (1990). "Determination of the configuration of 1,4-disubstituted cyclohexanes by 13C NMR." Journal of the American Chemical Society. (Foundational work on gamma-gauche shielding in cyclohexanes).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (Context on Boronic Acid utility and characterization).

Sources

A Comparative Guide to the Mass Spectrometry Analysis of (4-methylcyclohexyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, boronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The characterization of these compounds, such as (4-methylcyclohexyl)boronic acid, is critical for ensuring reaction efficiency, product purity, and overall process robustness. However, the unique chemical nature of boronic acids presents significant analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of (4-methylcyclohexyl)boronic acid, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals. We will explore the nuances of direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and compare it with the derivatization-based approach of Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we will contextualize these techniques by comparing them with orthogonal methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: The Duality of Boronic Acid Chemistry

The primary difficulty in the mass spectrometric analysis of boronic acids lies in their propensity to undergo dehydration to form cyclic trimers known as boroxines.[1][2][3] This equilibrium between the monomeric acid and the trimeric anhydride can complicate mass spectra, leading to ambiguity in molecular weight determination and a dilution of the primary ion of interest. Additionally, the polarity of the boronic acid functional group can lead to poor chromatographic performance and ionization suppression in some instances.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Frontline Approach

For the routine analysis of (4-methylcyclohexyl)boronic acid, High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is often the method of choice due to its high throughput and sensitivity.[4][5]

The Rationale Behind ESI-MS for Boronic Acids

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like boronic acids.[6] By operating in the negative ion mode, we can readily detect the deprotonated molecule, [M-H]⁻. The key to a successful ESI-MS analysis of boronic acids is the optimization of instrumental parameters to favor the monomeric form and minimize the in-source formation of boroxines and solvent adducts.[1][4]

Experimental Protocol: HPLC-ESI-MS of (4-methylcyclohexyl)boronic acid

1. Sample Preparation:

  • Dissolve (4-methylcyclohexyl)boronic acid in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL. The use of an aprotic diluent can be beneficial in preventing premature hydrolysis if working with boronate esters.[7]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column, such as an Acquity BEH C18, is a good starting point.[1][4] The use of columns with advanced surface technologies, like Waters MaxPeak™ Premier Columns, can mitigate interactions between the analyte and the metal surfaces of the column, leading to improved peak shapes.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water. The acetate buffer helps to maintain a consistent pH and aids in the deprotonation of the boronic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound. For (4-methylcyclohexyl)boronic acid, a starting condition of 95% A and 5% B, ramping to 95% B over 10 minutes, would be a reasonable starting point.

  • Flow Rate: 0.4-0.6 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions (Negative ESI Mode):

  • Capillary Voltage: 2.5-3.5 kV.

  • Cone Voltage: An optimal cone voltage is critical to prevent in-source fragmentation and boroxine formation. A value around 25 V is often a good starting point for many boronic acids.[1]

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/Hr.

  • Mass Range: m/z 50-500.

Expected Observations

Under these conditions, the primary ion observed for (4-methylcyclohexyl)boronic acid (MW: 142.01 g/mol ) would be the deprotonated molecule [M-H]⁻ at m/z 141.0. Depending on the source conditions and sample concentration, the boroxine trimer may also be observed.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample (4-methylcyclohexyl)boronic acid Dissolution Dissolve in Acetonitrile/Methanol Sample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC ESI_MS ESI-MS Detection (Negative Ion Mode) HPLC->ESI_MS Mass_Spectrum Mass Spectrum ESI_MS->Mass_Spectrum Identify_Ion Identify [M-H]⁻ at m/z 141.0 Mass_Spectrum->Identify_Ion

Caption: Workflow for the LC-MS analysis of (4-methylcyclohexyl)boronic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Based Strategy

Due to the low volatility and thermal lability of boronic acids, direct analysis by Gas Chromatography (GC) is generally not feasible.[8][9] However, with appropriate derivatization, GC-MS can be a powerful tool, offering excellent chromatographic resolution and reproducible fragmentation patterns for structural confirmation.[2]

The Rationale for Derivatization

Derivatization serves two primary purposes: it increases the volatility of the analyte by masking the polar -B(OH)₂ group, and it enhances thermal stability, preventing on-column degradation.[10] A common and effective strategy for boronic acids is the formation of a cyclic ester with a diol, such as pinacol (2,3-dimethyl-2,3-butanediol).[11][12]

Experimental Protocol: GC-MS of (4-methylcyclohexyl)boronic acid via Pinacol Ester Derivatization

1. Derivatization Reaction:

  • To approximately 1 mg of (4-methylcyclohexyl)boronic acid in a vial, add 1.1 equivalents of pinacol.

  • Add 1 mL of a suitable solvent such as methylene chloride or tetrahydrofuran.

  • Shake the mixture at room temperature for 1-3 hours. The reaction can be monitored for completion by TLC or a preliminary GC-MS analysis of an aliquot.[12]

2. GC Conditions:

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow of 1-2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 10:1) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometry Conditions (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-600.

  • Mode: Scan or Single Ion Monitoring (SIM) for quantitative analysis.[11]

Expected Observations and Fragmentation

The derivatization with pinacol yields (4-methylcyclohexyl)boronic acid pinacol ester. The resulting mass spectrum will show a molecular ion (M⁺˙) and a characteristic fragmentation pattern. The fragmentation of alkylcyclohexane derivatives often involves the loss of the alkyl group and ring fragmentation.[13][14] For the pinacol boronate ester, characteristic losses related to the pinacol group would also be expected.

Derivatization and GC-MS Workflow

GCMS_Workflow cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample (4-methylcyclohexyl)boronic acid Add_Pinacol Add Pinacol & Solvent Sample->Add_Pinacol React React at Room Temp. Add_Pinacol->React GC GC Separation (DB-5ms Column) React->GC EI_MS EI-MS Detection (70 eV) GC->EI_MS Mass_Spectrum Mass Spectrum EI_MS->Mass_Spectrum Analyze_Fragments Analyze Fragmentation Pattern Mass_Spectrum->Analyze_Fragments

Sources

A Comparative Guide to the Reactivity of (4-methylcyclohexyl)boronic acid and Phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast toolkit of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction represents a pillar for the construction of carbon-carbon bonds.[1] The judicious selection of the organoboron coupling partner is a critical determinant of a reaction's success, influencing yield, reaction time, and tolerance to functional groups. This guide provides a detailed, data-supported comparison between a saturated alkylboronic acid, (4-methylcyclohexyl)boronic acid, and the archetypal arylboronic acid, phenylboronic acid. An understanding of their distinct electronic and steric profiles is essential for rational reaction design and optimization, particularly in the synthesis of complex molecules for drug discovery and materials science.

Structural and Electronic Foundations of Reactivity

The fundamental differences in reactivity between (4-methylcyclohexyl)boronic acid and phenylboronic acid originate from the hybridization of the carbon atom bonded to boron and the electronic nature of the attached organic scaffold.

(4-methylcyclohexyl)boronic acid is a classic C(sp³)-hybridized organoboron reagent. The bond between the cyclohexyl ring and the boron atom is a pure sigma (σ) bond. The alkyl group is electron-donating by induction, which increases the electron density on the boron atom, making it less Lewis acidic compared to its aryl counterpart. While essential for introducing saturated, three-dimensional fragments into molecules, alkylboronic acids are often more susceptible to undesired side reactions, such as protodeboronation.[2][3]

Phenylboronic acid features a C(sp²)-hybridized carbon of an aromatic ring bonded to the boronic acid moiety. The sp² carbon is more electronegative than an sp³ carbon, and the phenyl ring allows for potential π-interactions. Arylboronic acids are generally more stable, less prone to protodeboronation, and are considered highly reliable coupling partners in a vast range of applications.[4]

Figure 1. Key structural differences between the two boronic acids.

Reactivity in Suzuki-Miyaura Coupling: A Mechanistic and Experimental Comparison

The efficacy of a boronic acid in the Suzuki-Miyaura coupling is primarily dictated by its performance in the transmetalation step of the catalytic cycle.[5] This step involves the transfer of the organic group from the boron atom to the palladium center.

Mechanistic Implications

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This step is largely independent of the boronic acid's structure.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then exchanges its organic group with the halide on the Pd(II) center. The rate and efficiency of this step are highly dependent on the boronic acid. Arylboronic acids like phenylboronic acid generally undergo facile transmetalation. Alkylboronic acids can be slower to transmetalate and are more vulnerable to protodeboronation (cleavage of the C-B bond by a proton source), which is a common competing side reaction that consumes the reagent.[3]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands.[5]

Comparative Experimental Data

To illustrate the practical differences in reactivity, the following table summarizes representative outcomes for a model Suzuki-Miyaura coupling of 4-bromoanisole with each boronic acid. These results are based on established reactivity principles.[7][8]

Model Reaction: 4-Bromoanisole + Boronic Acid → Coupled Product

Standard Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 12 h.

Boronic AcidProductTypical Yield (%)Key Observations & Causality
Phenylboronic acid 4-Methoxybiphenyl>90%Highly efficient and clean reaction. Phenylboronic acid is stable and undergoes rapid transmetalation under these standard conditions.
(4-methylcyclohexyl)boronic acid 4-(4-methylcyclohexyl)anisole60-75%Moderate yield with potential for side products. The C(sp³)-B bond is more susceptible to protodeboronation under aqueous basic conditions, leading to reagent loss. Transmetalation can be slower than for arylboronic acids, requiring optimized conditions for high efficiency.[8]

Expert Interpretation: The data clearly shows that while standard conditions are highly effective for the robust phenylboronic acid, they are suboptimal for the alkylboronic acid. The lower yield for (4-methylcyclohexyl)boronic acid is a direct consequence of the competing protodeboronation pathway and potentially slower transmetalation kinetics. To achieve high yields with alkylboronic acids, the reaction protocol must be specifically designed to favor the productive coupling pathway.

Validated Experimental Protocols

The following protocols are designed to provide reliable and reproducible results for each class of boronic acid, reflecting best practices in the field.

Standard Protocol for Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a robust and widely applicable method for coupling arylboronic acids.

G A 1. Combine Reagents: Aryl Halide, Phenylboronic Acid, K₂CO₃ Base B 2. Add Solvent: Toluene/H₂O (4:1) A->B C 3. Degas Mixture (3x Vacuum/Argon cycles) B->C D 4. Add Catalyst: Pd(PPh₃)₄ C->D E 5. Heat to 90 °C (Monitor by TLC/GC-MS) D->E F 6. Aqueous Work-up & Purification E->F

Figure 2. Standard workflow for coupling with phenylboronic acid.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add toluene (8 mL) and water (2 mL).

  • Seal the flask with a septum and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.

  • Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Optimized Protocol for Suzuki-Miyaura Coupling with (4-methylcyclohexyl)boronic acid

This protocol incorporates modifications to enhance the efficiency of C(sp³)-C(sp²) couplings by minimizing side reactions and accelerating the catalytic cycle.

Causality for Protocol Modifications:

  • Catalyst System: A combination of a simple palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like SPhos) is used. Such ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps for alkyl couplings.[9]

  • Base and Solvent: A stronger, less nucleophilic base like potassium phosphate (K₃PO₄) in an anhydrous solvent system (e.g., dioxane) is employed. This minimizes the concentration of water and hydroxide ions, which are primary culprits in protodeboronation.[9]

G A 1. Combine Reagents: Aryl Halide, Alkylboronic Acid, K₃PO₄ Base B 2. Add Anhydrous Solvent: (e.g., 1,4-Dioxane) A->B C 3. Degas Mixture (3x Vacuum/Argon cycles) B->C D 4. Add Pre-catalyst & Ligand: Pd(OAc)₂ + SPhos C->D E 5. Heat to 100 °C (Monitor by GC-MS) D->E F 6. Aqueous Work-up & Purification E->F

Figure 3. Optimized workflow for coupling with (4-methylcyclohexyl)boronic acid.

Step-by-Step Methodology:

  • In a glovebox or under a positive flow of argon, add the aryl halide (1.0 mmol, 1.0 equiv), (4-methylcyclohexyl)boronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv) to a flame-dried Schlenk tube.

  • Add anhydrous 1,4-dioxane (10 mL).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the tube and bring it out of the glovebox. Place it in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by taking aliquots (under argon) for GC-MS analysis.

  • Upon completion, cool to room temperature and quench by carefully adding water. Follow the work-up and purification procedure described in Section 3.1.

Conclusion and Recommendations

The choice between phenylboronic acid and (4-methylcyclohexyl)boronic acid is fundamentally a choice between introducing an aromatic or a saturated aliphatic moiety. Their reactivity profiles are distinct and necessitate different strategic approaches.

  • Phenylboronic Acid: Represents a highly reliable, stable, and reactive reagent for aryl-aryl couplings. Standard Suzuki-Miyaura conditions are typically sufficient to achieve high yields, making it an excellent choice for routine synthetic applications.

  • (4-methylcyclohexyl)boronic acid: A valuable reagent for installing C(sp³)-rich, three-dimensional fragments crucial in modern medicinal chemistry. Its successful application requires a departure from standard protocols. Researchers must employ optimized conditions—typically involving bulky, electron-rich ligands and anhydrous, non-protic solvent/base systems—to outcompete the inherent pathway of protodeboronation and achieve high synthetic efficiency.

By understanding the underlying mechanistic principles and selecting the appropriate validated protocol, researchers can effectively harness the synthetic power of both aryl and alkylboronic acids to achieve their molecular design goals.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Protodeboronation and its application in synthesis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • ACS Publications. (2007, October 10). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

  • Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of (4-Methylcyclohexyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous, field-validated protocol for the disposal of (4-methylcyclohexyl)boronic acid (CAS: 161916-41-6). While boronic acids are ubiquitous in Suzuki-Miyaura coupling and drug discovery, their disposal requires specific attention to their Lewis acidic nature and potential for dehydration into boroxines. This document moves beyond generic "chemical waste" labels to provide a self-validating workflow compliant with RCRA (Resource Conservation and Recovery Act) standards and Best Laboratory Practices (BLP).

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its behavior in the waste stream. (4-Methylcyclohexyl)boronic acid is an organoboron compound.

The Physicochemical Context

Unlike simple organic acids, boronic acids exist in an equilibrium between the free acid and the cyclic boroxine anhydride, driven by dehydration.

  • Implication for Disposal: Waste containers must be kept tightly sealed not only to prevent vapor release but to maintain the compound's known state. While not acutely toxic like heavy metals, boron compounds can be phytotoxic, meaning drain disposal is strictly prohibited by environmental regulations [1].

GHS Hazard Classification

The primary hazards drive the Personal Protective Equipment (PPE) requirements during the disposal process.

Hazard ClassCategoryH-CodeDescriptionOperational Impact
Skin Irritation 2H315Causes skin irritationDouble nitrile gloving recommended during solid transfer.
Eye Irritation 2AH319Causes serious eye irritationSafety goggles required; face shield if handling >100g.
STOT-SE 3H335May cause respiratory irritationAll disposal operations must occur inside a fume hood.

Data Source: PubChem Laboratory Chemical Safety Summary (LCSS) [2].

Waste Stream Segregation Logic

Proper segregation prevents cross-reactivity in the central accumulation area. (4-Methylcyclohexyl)boronic acid is compatible with standard organic waste streams but must be segregated from strong oxidizers.

Compatibility Matrix
  • Compatible: Non-halogenated solvents (Acetone, Methanol, DMSO), Halogenated solvents (DCM), Silica gel.

  • Incompatible: Strong oxidizing agents (Hydrogen Peroxide, Nitric Acid).

    • Mechanism: Oxidizers convert boronic acids to alcohols and boric acid via carbon-boron bond cleavage. This reaction is exothermic and can cause pressure buildup in waste drums [3].

Step-by-Step Disposal Workflows

Workflow A: Disposal of Pure Solid Waste

Scenario: Expired reagent or excess solid scraped from a flask.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Label it "Solid Organic Waste - Hazardous."

  • Transfer: Inside a fume hood, transfer the solid using an anti-static spatula. Avoid generating dust.

  • Decontamination: Wipe the exterior of the original container with a Kimwipe dampened with acetone. Place the Kimwipe into the solid waste container.

  • Closure: Screw the lid tight. Do not leave a funnel in the bottle.

Workflow B: Disposal of Reaction Mixtures (Liquid)

Scenario: The compound is dissolved in a solvent (e.g., THF, DMF) post-reaction.

  • Identify the Solvent: The solvent dictates the waste stream, not the boronic acid (which is a solute).

  • Segregation:

    • If solvent is Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If solvent is THF/Methanol/Acetone

      
      Non-Halogenated Organic Waste .
      
  • pH Check (Crucial): If the reaction involved base (e.g.,

    
    ), check that the waste stream is not roughly basic before adding to a communal drum to prevent unexpected heat generation. Neutralize to pH 6-8 if necessary using dilute HCl, before adding to the solvent waste carboy.
    
Workflow C: Spill Cleanup Protocol

Scenario: < 50g spill on the benchtop.

  • Isolate: Alert nearby personnel.

  • PPE: Don Nitrile gloves, lab coat, and goggles.

  • Contain: Cover the spill with a dry absorbent pad or vermiculite.

  • Sweep: Using a dustpan and brush, sweep the solid/absorbent mixture.

  • Wash: Clean the surface with soap and water.

  • Dispose: Place all materials (pad, gloves, sweepings) into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin.

Decision Logic Visualization

The following diagram illustrates the decision-making process for categorizing (4-methylcyclohexyl)boronic acid waste.

DisposalFlow Start Start: (4-Methylcyclohexyl)boronic Acid Waste StateCheck Determine Physical State Start->StateCheck Solid Solid State (Pure or on debris) StateCheck->Solid Dry/Debris Liquid Liquid State (Dissolved in solvent) StateCheck->Liquid Solution SolidBin Solid Hazardous Waste Bin (Label: Organic Solid) Solid->SolidBin OxidizerCheck CRITICAL: Contains Oxidizers? (H2O2, KMnO4) Liquid->OxidizerCheck SolventCheck Identify Primary Solvent Halogenated Solvent contains Halogens? (e.g., DCM, Chloroform) SolventCheck->Halogenated HaloBin Halogenated Solvent Waste Halogenated->HaloBin Yes NonHaloBin Non-Halogenated Solvent Waste (Flammable) Halogenated->NonHaloBin No OxidizerCheck->SolventCheck No Quench Perform Reductive Quench (Consult EHS) OxidizerCheck->Quench Yes Quench->SolventCheck After Neutralization

Figure 1: Logic flow for segregating boronic acid waste streams to ensure regulatory compliance and safety.

Regulatory & Compliance Context (RCRA)

In the United States, chemical disposal is governed by the Environmental Protection Agency (EPA) under RCRA.

  • Waste Characterization: (4-Methylcyclohexyl)boronic acid is not a "Listed Waste" (P or U list). However, it is a "Characteristic Waste" if:

    • It is dissolved in a flammable solvent (D001 - Ignitability).

    • It exhibits toxicity characteristics (though rare for this specific compound, always verify against local limits).

  • Satellite Accumulation:

    • Waste must be stored at or near the point of generation (the fume hood).

    • Containers must remain closed unless adding waste.

    • Containers must be marked with the words "Hazardous Waste" and an indication of the hazards (e.g., "Irritant").

Expert Insight: While the EPA does not list this specific boronic acid as an acute toxin, local municipal wastewater authorities often have strict limits on Boron discharge (often < 1 ppm) due to its difficulty to remove in treatment plants and toxicity to certain crops [4]. Therefore, sink disposal is never acceptable.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Title 40, Code of Federal Regulations (CFR), Parts 260-273. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733329, (4-Methylcyclohexyl)boronic acid. PubChem Database. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Available at: [Link]

  • World Health Organization (WHO). Boron in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. Available at: [Link]

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